Product packaging for N-piperidine Ibrutinib hydrochloride(Cat. No.:)

N-piperidine Ibrutinib hydrochloride

Cat. No.: B10824646
M. Wt: 422.9 g/mol
InChI Key: ORBFZIXZKIUECG-UHFFFAOYSA-N
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Description

N-piperidine Ibrutinib hydrochloride is a useful research compound. Its molecular formula is C22H23ClN6O and its molecular weight is 422.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H23ClN6O B10824646 N-piperidine Ibrutinib hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-phenoxyphenyl)-1-piperidin-4-ylpyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O.ClH/c23-21-19-20(15-6-8-18(9-7-15)29-17-4-2-1-3-5-17)27-28(22(19)26-14-25-21)16-10-12-24-13-11-16;/h1-9,14,16,24H,10-13H2,(H2,23,25,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBFZIXZKIUECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of N-piperidine Ibrutinib Hydrochloride and Ibrutinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib, a first-in-class Bruton's tyrosine kinase (BTK) inhibitor, has revolutionized the treatment of various B-cell malignancies. Its targeted, covalent mechanism of action offers a significant advantage over traditional chemotherapies. This technical guide provides a comprehensive overview of the mechanism of action of Ibrutinib and its reversible derivative, N-piperidine Ibrutinib hydrochloride. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular interactions, experimental validation, and clinical implications of these compounds.

Core Mechanism of Action: Targeting the B-Cell Receptor Signaling Pathway

The B-cell receptor (BCR) signaling pathway is crucial for the proliferation and survival of both normal and malignant B-lymphocytes.[1] A key component of this pathway is Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase. In many B-cell cancers, the BCR pathway is constitutively active, leading to uncontrolled cell growth and survival.

Ibrutinib: An Irreversible Covalent Inhibitor

Ibrutinib is a potent and irreversible inhibitor of BTK.[2][3][4][5] Its mechanism of action is centered on the formation of a covalent bond with a specific cysteine residue, Cys-481, located within the ATP-binding site of the BTK enzyme.[2][3] This irreversible binding permanently inactivates the kinase, thereby blocking the downstream signaling cascade.[2][3] The inhibition of BTK disrupts several critical cellular processes in malignant B-cells, including:

  • Inhibition of Proliferation and Survival: By blocking BTK, Ibrutinib effectively halts the pro-survival signals emanating from the BCR, leading to apoptosis (programmed cell death) of the cancer cells.[1]

  • Inhibition of Adhesion and Trafficking: Ibrutinib interferes with the ability of malignant B-cells to adhere to protective stromal cells within lymph nodes and bone marrow, and it modulates their chemotaxis and trafficking. This leads to the egress of cancer cells from these protective microenvironments into the peripheral blood, where they are more susceptible to apoptosis.

This compound: A Reversible Derivative

This compound is a derivative of Ibrutinib that acts as a reversible inhibitor of BTK.[6][7] Unlike Ibrutinib, it does not form a permanent covalent bond with the Cys-481 residue. This characteristic makes it a valuable tool for studying the reversible aspects of BTK inhibition and for developing new therapeutic strategies, including its use as a ligand in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7]

Quantitative Data

The following tables summarize key quantitative data related to the inhibitory activity of Ibrutinib and this compound, as well as clinical trial efficacy data for Ibrutinib in various B-cell malignancies.

Table 1: In Vitro Inhibitory Activity
CompoundTargetIC50 (nM)Assay TypeReference
Ibrutinib Wild-Type BTK0.5Cell-free kinase assay[8][9]
Wild-Type BTK (autophosphorylation in DOHH2 cells)11Cell-based assay[9]
PLCγ (downstream of BTK in DOHH2 cells)29Cell-based assay[9]
ERK (downstream of BTK in DOHH2 cells)13Cell-based assay[9]
BCR-activated primary B-cell proliferation8Cell-based assay[9]
This compound Wild-Type BTK51.0In vitro kinase inhibition assay[6][7]
C481S Mutant BTK30.7In vitro kinase inhibition assay[6][7]
Table 2: Clinical Trial Efficacy of Ibrutinib in B-Cell Malignancies
MalignancyClinical Trial/StudyTreatment SettingOverall Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)Reference
Chronic Lymphocytic Leukemia (CLL) Phase Ib/II (N=85)Relapsed/Refractory71%75% at 26 months83% at 26 months[10]
RESONATE-2 (Phase 3)First-line (vs. Chlorambucil)Not ReportedNot Reached (61% at 6.5 years)Not Reached (78% at 6.5 years)[11]
Real-world data (n=95)Relapsed/Refractory84%77% at 10.2 months83% at 10.2 months[12]
Mantle Cell Lymphoma (MCL) Pooled analysis (n=370)Relapsed/Refractory66%12.8 months25.0 months[3]
Phase 2 (n=111)Relapsed/Refractory68%13.9 months22.5 months[13]
RAY (Phase 3, vs. Temsirolimus)Relapsed/Refractory72%14.6 monthsNot Reached[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to elucidate the mechanism of action of Ibrutinib.

BTK Kinase Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of BTK.

Materials:

  • Recombinant human BTK enzyme

  • Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)[14]

  • ATP (radiolabeled, e.g., [γ-33P]ATP, or non-radiolabeled for luminescence-based assays)

  • Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

  • Ibrutinib or this compound

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound (Ibrutinib or this compound) in the kinase buffer. A DMSO control should be included.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • 1 µl of the test compound dilution or DMSO control.

    • 2 µl of recombinant BTK enzyme diluted in kinase buffer.

    • 2 µl of a mixture of the substrate peptide and ATP in kinase buffer.

  • Incubation: Incubate the reaction plate at room temperature for 60 minutes.[14]

  • Detection (using ADP-Glo™):

    • Add 5 µl of ADP-Glo™ Reagent to each well and incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[14]

    • Add 10 µl of Kinase Detection Reagent to each well and incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.[14]

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Western Blotting for BTK Signaling

This technique is used to detect the phosphorylation status of BTK and its downstream targets, providing a measure of pathway activation.

Materials:

  • B-cell lymphoma cell lines (e.g., Ramos, DOHH2)

  • Ibrutinib

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies)[4]

  • Primary antibodies:

    • Phospho-BTK (Tyr223)[5]

    • Total BTK

    • Phospho-PLCγ2 (Tyr1217)

    • Total PLCγ2

    • Phospho-ERK (Thr202/Tyr204)

    • Total ERK

    • Loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Treatment: Culture B-cell lymphoma cells and treat them with varying concentrations of Ibrutinib for a specified time (e.g., 1-2 hours). Include an untreated (DMSO) control.

  • Cell Lysis: Harvest the cells, wash with cold PBS, and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[4]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-BTK) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps as in step 8.

  • Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To detect total protein levels, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total protein.

Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)

This assay quantifies the percentage of cells undergoing apoptosis following treatment with a test compound.

Materials:

  • Chronic Lymphocytic Leukemia (CLL) cells or other B-cell lines

  • Ibrutinib

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2)[15]

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture CLL cells and treat them with different concentrations of Ibrutinib for a specified duration (e.g., 48-72 hours).[15][16] Include an untreated (DMSO) control.

  • Cell Harvesting: Collect both the floating (apoptotic) and adherent cells. Centrifuge the cells and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[16]

  • Staining:

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC.[17]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of Propidium Iodide.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

BTK Signaling Pathway and Ibrutinib's Point of Intervention

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK phosphorylates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 PKC_Ca PKC / Ca²⁺ Flux DAG_IP3->PKC_Ca NF_kB_MAPK NF-κB / MAPK Pathways PKC_Ca->NF_kB_MAPK Proliferation_Survival Cell Proliferation & Survival NF_kB_MAPK->Proliferation_Survival Ibrutinib Ibrutinib Ibrutinib->BTK Covalently binds to Cys-481 & Irreversibly Inhibits

Caption: Ibrutinib's mechanism of action within the BCR signaling pathway.

Experimental Workflow for Western Blotting

Western_Blot_Workflow start Start: B-cell Culture treatment Treat with Ibrutinib (various concentrations) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-pBTK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end End: Analyze Phosphorylation Levels detection->end

Caption: A typical workflow for assessing BTK pathway inhibition by Western Blot.

Logical Relationship of Ibrutinib's Action

Ibrutinib_Logic Ibrutinib Ibrutinib Administration Covalent_Binding Covalent Binding to BTK (Cys-481) Ibrutinib->Covalent_Binding BTK_Inhibition Irreversible BTK Inhibition Covalent_Binding->BTK_Inhibition BCR_Block BCR Pathway Blockade BTK_Inhibition->BCR_Block Cellular_Effects Decreased Proliferation, Adhesion, & Survival BCR_Block->Cellular_Effects Apoptosis Induction of Apoptosis Cellular_Effects->Apoptosis Therapeutic_Outcome Therapeutic Effect in B-Cell Malignancies Apoptosis->Therapeutic_Outcome

References

An In-depth Technical Guide to the BTK Binding Affinity of N-piperidine Ibrutinib Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the binding affinity of N-piperidine Ibrutinib hydrochloride for Bruton's tyrosine kinase (BTK). Designed for researchers, scientists, and drug development professionals, this document delves into the quantitative binding data, detailed experimental methodologies, and the intricate signaling pathways involved.

Introduction to Ibrutinib and this compound

Ibrutinib is a potent and selective first-generation inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[1][2][3] Its mechanism of action involves the formation of a covalent bond with a cysteine residue (Cys-481) in the active site of BTK, leading to irreversible inhibition.[1][2] This targeted inhibition disrupts downstream signaling, ultimately leading to decreased B-cell proliferation and survival, making it an effective therapy for various B-cell malignancies.[1][2]

This compound is a derivative of Ibrutinib that acts as a reversible inhibitor of BTK.[4][5][6] Unlike its parent compound, it does not form a permanent covalent bond, offering a different modality of BTK inhibition. This reversible nature is of significant interest in overcoming resistance mechanisms associated with the C481S mutation in BTK, which can prevent the covalent binding of Ibrutinib.[4][7][8]

Quantitative Binding Affinity Data

The binding affinity of this compound for both wild-type (WT) BTK and the C481S mutant has been quantified, demonstrating its potential in treating Ibrutinib-resistant cancers. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. For comparison, the IC50 of the parent compound, Ibrutinib, for wild-type BTK is also included.

CompoundTargetIC50 (nM)Inhibition Type
This compoundWT BTK51.0Reversible
This compoundC481S BTK30.7Reversible
IbrutinibWT BTK0.5Covalent

Data sourced from[1][4][5][6][7]

Experimental Protocols

The determination of BTK binding affinity is crucial for the characterization of inhibitors. Below are detailed methodologies for key experiments.

In Vitro BTK Kinase Inhibition Assay (for Reversible Inhibitors)

This protocol outlines a typical biochemical assay to determine the IC50 value of a reversible BTK inhibitor like this compound.

Objective: To measure the concentration-dependent inhibition of BTK enzymatic activity by a test compound.

Materials:

  • Recombinant human BTK enzyme

  • Kinase substrate (e.g., a poly-GT peptide)

  • ATP (Adenosine triphosphate)

  • Test compound (this compound)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the BTK enzyme, the kinase substrate, and the diluted test compound.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent. The luminescence signal is proportional to the kinase activity.

  • Data Analysis: Plot the percentage of BTK inhibition against the logarithm of the compound concentration. The IC50 value is determined by fitting the data to a four-parameter logistic curve.

Covalent BTK Binding Assay (for Irreversible Inhibitors)

This protocol is adapted for irreversible inhibitors like Ibrutinib and focuses on the time-dependent inactivation of the enzyme.

Objective: To determine the rate of covalent bond formation and the affinity of the inhibitor for BTK.

Materials:

  • Recombinant human BTK enzyme

  • Test compound (Ibrutinib)

  • Kinase assay buffer

  • Mass spectrometer

Procedure:

  • Incubation: Incubate the BTK enzyme with a specific concentration of the irreversible inhibitor at various time points.

  • Sample Preparation: At each time point, quench the reaction and prepare the sample for mass spectrometry analysis.

  • Mass Spectrometry: Analyze the protein sample to determine the extent of covalent modification of the BTK enzyme. The mass shift indicates the formation of the drug-protein adduct.

  • Data Analysis: The rate of inactivation (kinact) and the inhibition constant (Ki) can be determined by analyzing the extent of modification over time at different inhibitor concentrations.

Signaling Pathways and Mechanisms of Action

The inhibition of BTK by Ibrutinib and its derivatives disrupts the B-cell receptor signaling pathway, which is critical for B-cell survival and proliferation.

B-Cell Receptor Signaling Pathway and Reversible BTK Inhibition

The following diagram illustrates the central role of BTK in the BCR signaling cascade and the mechanism of its reversible inhibition by this compound.

B_Cell_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKCβ DAG->PKC NFkB NF-κB PKC->NFkB Proliferation Gene Expression (Proliferation, Survival) NFkB->Proliferation N_piperidine_Ibrutinib N-piperidine Ibrutinib hydrochloride N_piperidine_Ibrutinib->BTK Reversible Inhibition

Caption: Reversible inhibition of BTK by this compound.

Covalent Inhibition Mechanism of Ibrutinib

For comparative purposes, the mechanism of covalent bond formation between Ibrutinib and the Cys-481 residue of BTK is depicted below. This irreversible interaction is central to the therapeutic effect of Ibrutinib.

Covalent_Inhibition_Mechanism Ibrutinib Ibrutinib Non_covalent_complex Reversible Non-covalent Complex Ibrutinib->Non_covalent_complex Initial Binding BTK_Cys481 BTK (Cys-481) BTK_Cys481->Non_covalent_complex Covalent_adduct Irreversible Covalent Adduct Non_covalent_complex->Covalent_adduct Michael Addition

Caption: Covalent binding mechanism of Ibrutinib to BTK Cys-481.

Experimental and Logical Workflow Diagrams

To further clarify the processes involved in inhibitor characterization, the following workflow diagrams are provided.

Workflow for a Typical Kinase Inhibition Assay

This diagram outlines the sequential steps involved in performing a kinase inhibition assay to determine the potency of an inhibitor.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilution of Inhibitor Start->Compound_Prep Reaction_Setup Dispense Enzyme, Substrate, and Inhibitor into Plate Compound_Prep->Reaction_Setup Initiate_Reaction Add ATP to Start Reaction Reaction_Setup->Initiate_Reaction Incubate Incubate at Room Temperature Initiate_Reaction->Incubate Detect_Signal Add Detection Reagent and Read Signal Incubate->Detect_Signal Data_Analysis Analyze Data and Calculate IC50 Detect_Signal->Data_Analysis End End Data_Analysis->End

Caption: Workflow of a standard in vitro kinase inhibition assay.

Conclusion

This compound presents a compelling profile as a reversible inhibitor of BTK, with potent activity against both wild-type and the clinically relevant C481S mutant forms of the enzyme. Its distinct, reversible mechanism of action compared to the covalent inhibition of Ibrutinib offers a promising avenue for the development of next-generation BTK inhibitors, particularly in the context of acquired resistance. The data and protocols presented in this guide provide a foundational understanding for researchers and drug developers working in this therapeutic area.

References

Whitepaper: Overcoming Ibrutinib Resistance: The Role of Non-Covalent Inhibition and Targeted Degradation in Countering the BTK C481S Mutation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The development of the first-in-class Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib, revolutionized the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1][2] Ibrutinib acts by forming a permanent, covalent bond with a cysteine residue at position 481 (C481) in the ATP-binding site of BTK, leading to irreversible inhibition of its kinase activity.[1][2] However, the emergence of acquired resistance, most commonly through a cysteine-to-serine substitution at this site (C481S), presents a significant clinical challenge.[3][4] This mutation prevents the covalent bond formation, drastically reducing the efficacy of Ibrutinib and other covalent inhibitors.[5][6] This technical guide details the molecular strategies being employed to overcome this resistance mechanism, focusing on the development of non-covalent, reversible BTK inhibitors and the innovative approach of targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs), for which molecules like N-piperidine Ibrutinib serve as critical components.

The BTK Signaling Pathway and the Challenge of C481S-Mediated Resistance

BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[7] Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream targets, including phospholipase Cγ2 (PLCγ2).[1][7] This cascade ultimately activates transcription factors like NF-κB, which are essential for the survival, proliferation, and trafficking of both normal and malignant B-cells.[1][8]

Ibrutinib's efficacy stems from its ability to permanently shut down this pro-survival signaling. The C481S mutation abrogates this mechanism by replacing the key cysteine residue with a serine, which cannot form a covalent bond with Ibrutinib's acrylamide warhead, leading to a significant loss of inhibitor potency.[3][5][6] This has driven the development of next-generation inhibitors that do not rely on this covalent interaction.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK Antigen Binding BTK_WT BTK (Wild-Type) (Cys481) LYN_SYK->BTK_WT Phosphorylates & Activates BTK_Mutant BTK (Mutant) (Ser481) LYN_SYK->BTK_Mutant Phosphorylates & Activates PLCG2 PLCγ2 BTK_WT->PLCG2 Activates BTK_Mutant->PLCG2 Activates Downstream Downstream Signaling (e.g., NF-κB) PLCG2->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Leads to Ibrutinib Ibrutinib (Covalent) Ibrutinib->BTK_WT Forms Covalent Bond (Inhibits) Ibrutinib->BTK_Mutant Binding Impaired (Resistance) NonCovalent Non-Covalent Inhibitor (e.g., Pirtobrutinib) NonCovalent->BTK_WT Reversible Binding (Inhibits) NonCovalent->BTK_Mutant Reversible Binding (Inhibits)

Figure 1: BTK Signaling and Mechanisms of Inhibition.

Strategies to Overcome C481S Resistance

Two primary strategies have emerged to effectively target C481S-mutant BTK: non-covalent inhibition and targeted protein degradation.

Non-Covalent (Reversible) BTK Inhibition

Non-covalent inhibitors are designed to bind with high affinity to the ATP-binding pocket of BTK through interactions like hydrogen bonds and van der Waals forces, independent of the C481 residue.[9][10] This allows them to maintain potent inhibition against both wild-type (WT) and C481S-mutant forms of the enzyme.[3][9] Prominent examples include Pirtobrutinib (LOXO-305) and Nemtabrutinib (ARQ 531), which have demonstrated significant clinical activity in patients who have relapsed on covalent BTK inhibitors.[5][11][12][13] These agents bind to BTK distant from the C481 residue, ensuring their efficacy is not compromised by the mutation.[10][11]

Targeted Protein Degradation via PROTACs

A more recent and powerful strategy is the use of PROTACs to induce the complete degradation of the BTK protein. A PROTAC is a chimeric molecule with two key components: one end binds to the target protein (in this case, BTK), and the other end binds to an E3 ubiquitin ligase.[14] This proximity forces the cell's own ubiquitin-proteasome system to tag the BTK protein for destruction.

This approach is particularly compelling because it eliminates the BTK protein entirely, addressing both its enzymatic and potential scaffolding functions, and can be effective even with transient binding to the target.[7][14] The molecule N-piperidine Ibrutinib has been identified as a potent BTK inhibitor that is effective against both WT and C481S-mutant BTK and serves as a crucial BTK-binding ligand in the synthesis of highly effective BTK-degrading PROTACs.[15]

cluster_formation 1. Complex Formation PROTAC BTK PROTAC Molecule BTK_protein BTK Protein (WT or C481S) PROTAC->BTK_protein Binds E3_ligase E3 Ubiquitin Ligase PROTAC->E3_ligase BTK_ligand BTK Ligand (e.g., N-piperidine Ibrutinib) BTK_ligand->PROTAC Linker Linker Linker->PROTAC E3_ligand E3 Ligase Ligand E3_ligand->PROTAC Ternary_complex Ternary Complex (BTK-PROTAC-E3) Ub_BTK Polyubiquitinated BTK Protein Ternary_complex->Ub_BTK Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_complex 2. Ubiquitination Proteasome Proteasome Ub_BTK->Proteasome 3. Recognition Degradation Degraded Peptides Proteasome->Degradation 4. Degradation

Figure 2: Mechanism of Action for a BTK-Targeting PROTAC.

Quantitative Efficacy Data

The potency of next-generation inhibitors against both WT and C481S-mutant BTK has been quantified in various preclinical models.

Table 1: Biochemical Inhibitory Potency (IC₅₀, nM)

Summarizes the concentration of inhibitor required to reduce BTK enzyme activity by 50% in biochemical assays.

CompoundBTK (Wild-Type) IC₅₀ (nM)BTK (C481S Mutant) IC₅₀ (nM)Mechanism
Ibrutinib~4.0[5]>1000[4]Covalent
N-piperidine Ibrutinib 51.0[15]30.7[15]Reversible
Nemtabrutinib (ARQ 531)0.85[16]0.39[16]Non-Covalent
Pirtobrutinib (LOXO-305)0.97[5]0.98[5]Non-Covalent

Note: IC₅₀ values can vary based on assay conditions. Data are compiled from representative studies for comparative purposes.

Table 2: Cellular Activity and In Vivo Efficacy

Demonstrates the biological effect of inhibitors on cancer cells and in animal models.

CompoundCellular ModelEndpointFinding
Pirtobrutinib HEK293 cells expressing BTK C481SBTK Y223 phosphorylationPotently inhibits phosphorylation with similar IC₅₀ to WT BTK cells.[17]
Nemtabrutinib TMD8 (ABC-DLBCL) cellsCell Viability (EC₅₀)Effective against both WT and engineered C481S mutant cells (<10 nM).[14]
PROTAC (NRX0492) BTK C481S Xenograft Mouse ModelTumor Growth Inhibition (TGI)Achieved 51.3% TGI, significantly outperforming Ibrutinib (15.2% TGI).[14]

Key Experimental Protocols

The evaluation of novel BTK inhibitors relies on a standardized set of preclinical assays.

Protocol 1: Biochemical BTK Kinase Inhibition Assay (Lanthascreen™)
  • Objective: To determine the IC₅₀ of a test compound against recombinant WT and C481S BTK enzyme.

  • Reagents: Recombinant human BTK (WT or C481S), fluorescein-labeled poly-GT substrate peptide, ATP, kinase reaction buffer, terbium-labeled anti-phosphotyrosine antibody (detection).

  • Procedure:

    • Serially dilute the test compound (e.g., N-piperidine Ibrutinib) in DMSO and add to a 384-well plate.

    • Add a solution of BTK enzyme and the substrate peptide to each well. Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding ATP. Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding EDTA and the terbium-labeled detection antibody. Incubate for 60 minutes.

    • Read the plate on a fluorescence plate reader, measuring the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

  • Data Analysis: The TR-FRET signal is inversely proportional to kinase activity. Plot the signal against the log of inhibitor concentration and fit to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Cellular BTK Autophosphorylation Assay (Western Blot)
  • Objective: To measure the inhibition of BTK activity within a cellular context by assessing its autophosphorylation at Tyr223.

  • Cell Lines: HEK293 cells stably transfected to express WT or C481S BTK, or a BTK-dependent lymphoma cell line (e.g., TMD8).[17][18]

  • Procedure:

    • Plate cells and allow them to adhere or stabilize in culture overnight.

    • Treat cells with various concentrations of the test compound for 2-4 hours.

    • If necessary, stimulate the BCR pathway (e.g., with anti-IgM) to induce robust BTK phosphorylation.

    • Lyse the cells in RIPA buffer containing phosphatase and protease inhibitors.

    • Determine total protein concentration using a BCA assay.

    • Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-BTK (Tyr223) and total BTK.

    • Incubate with HRP-conjugated secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify band intensity using densitometry. Normalize the phospho-BTK signal to the total BTK signal for each treatment condition.

Protocol 3: In Vivo Tumor Xenograft Model
  • Objective: To evaluate the anti-tumor efficacy of a test compound in a mouse model bearing C481S-mutant tumors.

  • Model: Immunodeficient mice (e.g., Rag2⁻/⁻γc⁻/⁻) are subcutaneously or intravenously injected with a lymphoma cell line engineered to express BTK C481S.[18]

  • Procedure:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment cohorts (vehicle control, Ibrutinib, test compound).

    • Administer the drugs daily via the appropriate route (e.g., oral gavage).

    • Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight as a measure of toxicity.

    • Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a humane endpoint.

    • At the end of the study, euthanize the animals and excise tumors for pharmacodynamic analysis (e.g., Western blot for pBTK).

  • Data Analysis: Calculate Tumor Growth Inhibition (TGI) as the percentage difference in the mean final tumor volume between treated and vehicle groups. Analyze statistical significance using appropriate tests (e.g., ANOVA).

start Identify Novel BTK Inhibitor biochem Protocol 1: Biochemical Kinase Assay start->biochem decision1 Potent against WT & C481S BTK? biochem->decision1 cellular Protocol 2: Cellular Target Engagement decision2 Inhibits pBTK in C481S Cells? cellular->decision2 invivo Protocol 3: In Vivo Xenograft Model decision3 Significant Tumor Growth Inhibition? invivo->decision3 end Candidate for Clinical Development decision1->start No (Re-design) decision1->cellular Yes decision2->start No (Re-design) decision2->invivo Yes decision3->start No (Re-design) decision3->end Yes

Figure 3: Preclinical Evaluation Workflow for BTK Inhibitors.

Conclusion and Future Outlook

The acquired C481S mutation in BTK represents a well-defined mechanism of resistance to first-generation covalent inhibitors. The development of non-covalent inhibitors like pirtobrutinib and nemtabrutinib has provided a highly effective and clinically validated strategy to overcome this challenge, offering new hope for patients with relapsed/refractory B-cell malignancies.[13][19]

Furthermore, the emergence of targeted protein degradation technology, which can be enabled by BTK-binding molecules such as N-piperidine Ibrutinib, offers a distinct and potentially more robust therapeutic modality. By inducing the complete removal of the BTK protein, PROTACs may prevent resistance mechanisms that arise from non-catalytic functions of the kinase or from mutations that alter drug binding without completely abolishing kinase activity. As non-covalent inhibitors become more widely used, the landscape of resistance will continue to evolve, with new, non-C481 mutations already being reported.[4][20] Ongoing research will be critical to understanding these next-generation resistance mechanisms and developing subsequent therapeutic strategies to ensure durable disease control.

References

N-piperidine Ibrutinib hydrochloride as a chemical probe for BTK

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide: N-piperidine Ibrutinib Hydrochloride as a Chemical Probe for Bruton's Tyrosine Kinase (BTK)

Introduction to Chemical Probes and BTK Inhibition

Chemical probes are small molecules designed with high potency and selectivity for a specific protein target, enabling researchers to modulate the target's function in biological systems.[1][2][3] They are indispensable tools in drug discovery and chemical biology for validating therapeutic targets, dissecting signaling pathways, and understanding the physiological or pathological roles of proteins.[1][4][5] Unlike drugs, the primary purpose of a chemical probe is not to treat disease but to facilitate research by providing a means to interrogate a specific biological question.[1]

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target, particularly in the context of B-cell malignancies.[6][7] BTK is a non-receptor tyrosine kinase that plays a central role in B-cell receptor (BCR) signaling, a pathway essential for the proliferation, differentiation, and survival of B-cells.[8][9][10] Dysregulation of this pathway is a hallmark of various cancers like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[6][11]

Ibrutinib was the first-in-class, FDA-approved inhibitor of BTK.[8][12] It acts as a potent and irreversible inhibitor by forming a covalent bond with a cysteine residue (Cys-481) in the active site of BTK.[7][11][12] While highly effective, the irreversible nature of Ibrutinib and the emergence of resistance, often through mutation of Cys-481 to serine (C481S), created a need for new tools to study BTK.

This guide focuses on This compound , a reversible derivative of Ibrutinib that serves as a potent chemical probe for BTK.[13][14][15] Its key features include:

  • Reversible Inhibition: Unlike its parent compound, it does not form a permanent covalent bond, allowing for the study of biological effects related to transient BTK inhibition.

  • Potency against Wild-Type and Mutant BTK: It effectively inhibits both the normal (wild-type) BTK and the common Ibrutinib-resistant C481S mutant.[13][15]

  • Utility in PROTAC Development: It is used as a BTK-binding ligand in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of the BTK protein.[14][16][17]

This document provides a technical overview of this compound, its mechanism, relevant quantitative data, experimental protocols for its use, and its application as a chemical probe for researchers, scientists, and drug development professionals.

Mechanism of Action and the BTK Signaling Pathway

BTK is a crucial signaling molecule downstream of the B-cell receptor.[9][18] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK.[8][19] Activated BTK then phosphorylates downstream targets, most notably Phospholipase C gamma 2 (PLCγ2).[9][12] This triggers a cascade involving calcium mobilization and the activation of transcription factors like NF-κB, ultimately promoting B-cell survival and proliferation.[7][19]

Ibrutinib's mechanism involves its acrylamide group forming a covalent bond with the Cys-481 residue within the ATP-binding pocket of BTK, leading to sustained, irreversible inhibition.[7][11] In contrast, this compound, lacking this reactive group, functions as a reversible inhibitor, binding to the ATP-binding site non-covalently.[13][15] This makes it an ideal tool for comparative studies to distinguish the effects of irreversible versus reversible kinase inhibition.

BTK_Signaling_Pathway receptor B-Cell Receptor (BCR) src_kinases LYN, SYK receptor->src_kinases activates antigen Antigen antigen->receptor btk BTK src_kinases->btk phosphorylates & activates plcg2 PLCγ2 btk->plcg2 phosphorylates pip2 PIP2 dag DAG pip2->dag ip3 IP3 pip2->ip3 plcg2->pip2 downstream Downstream Pathways (NF-κB, ERK, PI3K/AKT) dag->downstream ca_release Ca²⁺ Mobilization ip3->ca_release ca_release->downstream proliferation B-Cell Proliferation, Survival & Differentiation downstream->proliferation probe N-piperidine Ibrutinib HCl probe->btk inhibits

Caption: Simplified BTK signaling pathway upon B-cell receptor activation.

Quantitative Data and Selectivity Profile

The potency of a chemical probe is a critical parameter. For enzyme inhibitors, this is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: Potency of this compound vs. Ibrutinib
CompoundTargetIC50 (nM)Inhibition Type
N-piperidine Ibrutinib HCl Wild-Type (WT) BTK51.0[13][14][16]Reversible
C481S Mutant BTK30.7[13][14][16]Reversible
Ibrutinib (Reference) Wild-Type (WT) BTK0.5[6]Irreversible (Covalent)

Data compiled from in vitro kinase inhibition assays.

A high-quality chemical probe should also be selective, meaning it interacts primarily with its intended target and has minimal activity against other proteins ("off-targets"). While a comprehensive selectivity profile for this compound is not publicly detailed, the profile of its parent compound, Ibrutinib, is well-documented and serves as an important reference. Ibrutinib is known to inhibit other kinases that share a homologous cysteine residue, which can lead to off-target effects.[6][20]

Table 2: Off-Target Selectivity Profile of Ibrutinib
Off-Target KinaseIC50 (nM)FamilyPotential Associated Effect
BLK0.5[21]SRC Family-
BMX0.8[21]TEC Family-
ITK12[22]TEC FamilyImpaired T-cell function
EGFR12[22]Receptor Tyrosine KinaseSkin toxicities
HER2 (ERBB2)22[22]Receptor Tyrosine Kinase-
JAK3>21JAK Family-
CSK-SRC FamilyAtrial fibrillation[20][23][24]

This table highlights some of the key off-targets of Ibrutinib. The selectivity of N-piperidine Ibrutinib may differ due to its reversible binding mode.

Experimental Protocols

The following sections provide generalized methodologies for key experiments involving this compound as a chemical probe. Researchers should optimize these protocols for their specific experimental systems.

In Vitro BTK Kinase Inhibition Assay

This assay is used to determine the IC50 value of the probe by measuring its ability to inhibit BTK's enzymatic activity in a cell-free system.

Principle: Recombinant BTK enzyme is incubated with a substrate and ATP. The probe is added at varying concentrations to measure the inhibition of substrate phosphorylation.

Methodology:

  • Reagents: Recombinant human BTK, kinase buffer, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and the test compound (N-piperidine Ibrutinib HCl).

  • Procedure: a. Serially dilute N-piperidine Ibrutinib HCl in DMSO to create a range of concentrations. b. In a microplate, add the recombinant BTK enzyme to the kinase buffer. c. Add the diluted compound or DMSO (vehicle control) to the wells and incubate briefly to allow for binding. d. Initiate the kinase reaction by adding a mixture of the substrate and radiolabeled ATP (e.g., ³³P-ATP). e. Allow the reaction to proceed for a set time at a controlled temperature (e.g., 30°C). f. Stop the reaction (e.g., by adding EDTA). g. Spot the reaction mixture onto a filter membrane, which captures the phosphorylated substrate. h. Wash the membrane to remove unincorporated ATP. i. Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Kinase_Assay_Workflow start Start step1 Prepare serial dilutions of N-piperidine Ibrutinib HCl start->step1 step2 Add recombinant BTK enzyme and compound to microplate step1->step2 step3 Initiate reaction with substrate and [³³P]-ATP step2->step3 step4 Incubate at 30°C step3->step4 step5 Stop reaction step4->step5 step6 Transfer to filter membrane & wash step5->step6 step7 Quantify radioactivity step6->step7 end Calculate IC50 step7->end

Caption: Workflow for an in vitro radiometric BTK kinase inhibition assay.

Cellular BTK Autophosphorylation Assay

This assay assesses the probe's ability to inhibit BTK activity within living cells by measuring the phosphorylation status of BTK at a key activation site (e.g., Y223).

Principle: B-cells are stimulated to activate the BCR pathway, inducing BTK autophosphorylation. Cells are pre-treated with the probe to measure the reduction in this phosphorylation signal via Western Blot or ELISA.

Methodology:

  • Cell Culture: Culture a suitable B-cell line (e.g., Ramos, Jeko-1) in appropriate media.

  • Procedure: a. Seed cells in a multi-well plate. b. Treat cells with various concentrations of N-piperidine Ibrutinib HCl or DMSO (vehicle control) for a predetermined time (e.g., 1-2 hours). c. Stimulate the cells with an activating agent (e.g., anti-IgM antibody) to induce BCR signaling. Include an unstimulated control. d. After stimulation, immediately lyse the cells in ice-cold lysis buffer containing phosphatase and protease inhibitors. e. Determine the protein concentration of the lysates. f. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. g. Probe the membrane with primary antibodies specific for phosphorylated BTK (pBTK Y223) and total BTK. h. Apply HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities for pBTK and total BTK. Normalize the pBTK signal to the total BTK signal for each condition to determine the dose-dependent inhibition of BTK autophosphorylation.[25]

Cell Viability Assay

This assay determines the effect of BTK inhibition by the probe on the growth and survival of malignant B-cells.

Principle: BTK-dependent cancer cells are treated with the probe. A metabolic indicator (like MTT or XTT) or a luminescence-based reagent (like CellTiter-Glo®) is used to quantify the number of viable cells.

Methodology:

  • Cell Culture: Use a B-cell malignancy cell line known to be dependent on BCR signaling (e.g., RCH-ACV).[26]

  • Procedure: a. Seed cells at a low density in a 96-well plate. b. Add serial dilutions of N-piperidine Ibrutinib HCl to the wells. Include a vehicle-only control. c. Incubate the plate for a period that allows for cell division (e.g., 72 hours). d. Add the viability reagent (e.g., MTT) to each well and incubate as per the manufacturer's instructions. e. If using MTT, solubilize the formazan crystals. f. Read the absorbance or luminescence on a plate reader.

  • Data Analysis: Normalize the results to the vehicle control and plot cell viability against probe concentration to determine the GI50 (concentration for 50% growth inhibition).[27]

Applications as a Chemical Probe

This compound is a versatile tool for elucidating the role of BTK in various biological contexts.

Studying Drug Resistance Mechanisms

The C481S mutation is a primary mechanism of acquired resistance to Ibrutinib. Because this compound potently inhibits this mutant, it can be used to:

  • Investigate the signaling pathways that remain active in C481S-mutant cells.

  • Explore potential synthetic lethal interactions by combining the probe with other inhibitors in resistant cell lines.

  • Serve as a reference compound for the development of new therapies aimed at overcoming Ibrutinib resistance.

Deconvoluting Reversible vs. Irreversible Inhibition

By comparing the cellular effects of the reversible N-piperidine Ibrutinib HCl with the irreversible Ibrutinib, researchers can dissect which biological outcomes are dependent on the duration of target inhibition. This is crucial for understanding the pharmacodynamics required for therapeutic efficacy and for designing next-generation inhibitors with optimal properties.

Ligand for PROTAC-Mediated Degradation

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This compound serves as the "warhead" or BTK-binding ligand in several experimental BTK-degrading PROTACs.[14][16][17] This application allows for a "chemical knockdown" of BTK, providing a powerful complementary approach to genetic methods like siRNA or CRISPR.

PROTAC_Mechanism cluster_protac PROTAC Structure protac PROTAC Molecule btk BTK Protein protac->btk binds e3 E3 Ubiquitin Ligase protac->e3 binds complex Ternary Complex (BTK-PROTAC-E3) protac->complex forms btk_ligand BTK Ligand (N-piperidine Ibrutinib) linker Linker btk_ligand->linker e3_ligand E3 Ligase Ligand linker->e3_ligand btk->complex forms e3->complex forms poly_ub Poly-ubiquitination complex->poly_ub ub Ubiquitin ub->complex recruited proteasome Proteasome poly_ub->proteasome targeted to degradation BTK Degradation proteasome->degradation

References

Methodological & Application

Synthesis of N-piperidine Ibrutinib Hydrochloride PROTACs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing an N-piperidine Ibrutinib hydrochloride derivative as the warhead for targeting Bruton's tyrosine kinase (BTK). PROTACs are a novel therapeutic modality designed to induce the degradation of specific target proteins. In this context, Ibrutinib-based PROTACs offer a promising strategy to overcome resistance mechanisms associated with traditional Ibrutinib therapy, particularly the C481S mutation in BTK.[1][2][3][4][5] These protocols outline the general synthetic strategies and specific experimental procedures for creating bifunctional molecules that recruit BTK to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.

Introduction

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[6] Its role in B-cell proliferation and survival has made it a cornerstone therapy for various B-cell malignancies.[1][6] However, the emergence of resistance, most commonly through the C481S mutation at the covalent binding site of Ibrutinib, has limited its long-term efficacy.[1][2][5]

PROTAC technology offers an alternative therapeutic approach by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[3][7] An Ibrutinib-based PROTAC consists of three key components: an Ibrutinib analogue that binds to BTK (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL), and a chemical linker that connects the two.[6][8] This ternary complex formation (BTK-PROTAC-E3 ligase) facilitates the ubiquitination of BTK, marking it for degradation by the 26S proteasome.[5][7]

This compound serves as a versatile starting point for PROTAC synthesis. It is a reversible Ibrutinib derivative that can be chemically modified to attach various linkers and E3 ligase ligands.[9][10] This document details the synthesis and evaluation of such PROTACs.

Signaling Pathway and Mechanism of Action

Quantitative Data Summary

The following tables summarize the in vitro efficacy of various reported Ibrutinib-based PROTACs.

Table 1: Potency of this compound and Derived PROTACs

CompoundTargetIC50 (nM) for WT BTKIC50 (nM) for C481S BTKDC50 (nM)E3 Ligase LigandReference
This compoundBTK51.030.7N/AN/A[9][10]
SJF620BTK--7.9-[9][10]
SJF638BTK--374-[9]
SJF678BTK--162-[9]
SJF608BTK--8.3-[9]
P13IBTK--~10Pomalidomide[3][7]
L6BTK--3.8Lenalidomide[2]
MT-802BTK--<10Pomalidomide[4]
Compound 15BTK--3.18Cereblon[11]

IC50: Half-maximal inhibitory concentration; DC50: Half-maximal degradation concentration. A lower value indicates higher potency.

Table 2: Comparison of Ibrutinib PROTACs in Ibrutinib-Resistant Cells

CompoundCell Line (BTK status)EC50 (nM)NotesReference
IbrutinibHBL-1 (C481S)~700Shows significantly reduced efficacy in the resistant cell line.[3]
P13IHBL-1 (C481S)<30Effectively inhibits proliferation in the Ibrutinib-resistant cell line.[3]
L6HBL-1 (C481S)~22.6Demonstrates potent activity against the resistant mutant.[2]

EC50: Half-maximal effective concentration for cell growth inhibition.

Experimental Protocols

General Synthetic Workflow

The synthesis of an this compound PROTAC generally involves a multi-step process that can be adapted based on the desired linker and E3 ligase ligand.

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// Edges Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; E3_Ligand -> Step2; Step2 -> Final_PROTAC; Final_PROTAC -> Purification; } caption { label = "Figure 2: General Synthetic Workflow for Ibrutinib PROTACs."; fontsize = 10; fontname = "Arial"; }

Protocol 1: Synthesis of an Ibrutinib-Pomalidomide PROTAC (e.g., P13I analogue)

This protocol is a representative example for the synthesis of an Ibrutinib-based PROTAC using a polyethylene glycol (PEG) linker and a pomalidomide-derived E3 ligase ligand.

Materials:

  • This compound

  • tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate

  • Pomalidomide

  • Triethylamine (Et3N)

  • N,N-Dimethylformamide (DMF)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Silica gel for column chromatography

Step 1: Synthesis of the Ibrutinib-Linker Intermediate

  • Dissolve this compound (1 equivalent) in DMF.

  • Add Et3N (2-3 equivalents) to neutralize the hydrochloride salt.

  • In a separate flask, dissolve the Boc-protected PEG linker (e.g., tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate) (1.1 equivalents) in DMF.

  • Activate the carboxylic acid group of a suitable Ibrutinib precursor (if necessary) or perform a substitution reaction with the piperidine moiety. Note: The exact reaction depends on the functional group on the Ibrutinib derivative used.

  • Combine the solutions and stir at room temperature for 12-24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the Boc-protected Ibrutinib-linker intermediate.

Step 2: Deprotection of the Linker

  • Dissolve the Boc-protected Ibrutinib-linker intermediate in a mixture of DCM and TFA (e.g., 1:1 v/v).

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and TFA under reduced pressure to yield the Ibrutinib-linker-amine intermediate.

Step 3: Coupling with Pomalidomide Ligand

  • Dissolve the pomalidomide derivative with a suitable carboxylic acid handle (1 equivalent) in DMF.

  • Add HATU (1.2 equivalents) and Et3N (3 equivalents) to the solution and stir for 15 minutes to activate the carboxylic acid.

  • Add the Ibrutinib-linker-amine intermediate (1.1 equivalents) to the reaction mixture.

  • Stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, purify the final PROTAC product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Western Blot Analysis for BTK Degradation

This protocol outlines the procedure to assess the degradation of BTK in a cell line (e.g., Ramos cells) upon treatment with the synthesized PROTAC.

Materials:

  • Ramos (human Burkitt's lymphoma) cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Synthesized Ibrutinib PROTAC

  • DMSO (vehicle control)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibody against BTK

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture Ramos cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

    • Seed the cells in 12-well plates at a density of approximately 3 x 10⁵ cells per well.[1]

    • Treat the cells with varying concentrations of the Ibrutinib PROTAC (e.g., 1 nM to 1000 nM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).[1]

  • Cell Lysis:

    • After treatment, harvest the cells by centrifugation.

    • Wash the cell pellet with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors on ice for 30 minutes.

    • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and denature by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against BTK overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Incubate the membrane with a chemiluminescence substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with an antibody against the loading control (e.g., β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using software such as ImageJ.[1]

    • Normalize the BTK band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of BTK degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.

Conclusion

The synthesis of this compound-based PROTACs represents a powerful strategy for targeted protein degradation of BTK. These molecules have demonstrated the potential to overcome clinical resistance to Ibrutinib and may offer improved safety profiles by reducing off-target effects.[3][7] The protocols and data presented here provide a foundation for researchers to design, synthesize, and evaluate novel BTK-degrading PROTACs for therapeutic applications in B-cell malignancies and potentially other indications. Further optimization of the warhead, linker, and E3 ligase ligand components can lead to the development of next-generation degraders with enhanced potency, selectivity, and pharmacokinetic properties.[5]

References

Application Notes and Protocols for the Synthesis of BTK PROTACs using N-piperidine Ibrutinib Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the synthesis of Bruton's tyrosine kinase (BTK) PROTACs (Proteolysis Targeting Chimeras) utilizing N-piperidine Ibrutinib hydrochloride as the BTK-binding ligand. This document outlines the rationale, experimental procedures, and expected outcomes for the synthesis and characterization of these targeted protein degraders.

Introduction

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in the proliferation, survival, and differentiation of B-cells.[1][2] Its inhibition has been a successful therapeutic strategy for various B-cell malignancies.[3] Ibrutinib, a potent BTK inhibitor, has shown significant clinical efficacy.[3] However, challenges such as acquired resistance and off-target effects persist.[1][4]

PROTACs are heterobifunctional molecules that offer an alternative therapeutic modality by inducing the targeted degradation of a protein of interest (POI). They consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][5] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[3][5]

This guide focuses on the synthesis of BTK PROTACs using N-piperidine Ibrutinib, a reversible derivative of Ibrutinib, as the BTK ligand.[6][7] This approach allows for the development of potent and selective BTK degraders.

BTK Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol BCR BCR LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK Phosphorylation at Y551 PIP3 PIP3 PIP3->BTK Recruitment to Membrane PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 Downstream Downstream Signaling (NF-κB, MAPK, AKT) DAG->Downstream Ca_influx Ca²⁺ Influx IP3->Ca_influx Ca_influx->Downstream Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation PROTAC_Synthesis_Workflow cluster_synthesis Synthesis Module cluster_purification_analysis Purification & Analysis Module cluster_evaluation Biological Evaluation Module start N-piperidine Ibrutinib Hydrochloride step1 Step 1: Linker Attachment start->step1 intermediate Ibrutinib-Linker Intermediate step1->intermediate step2 Step 2: E3 Ligase Ligand Coupling intermediate->step2 final_protac Final BTK PROTAC step2->final_protac purification Purification (e.g., HPLC) final_protac->purification analysis Characterization (e.g., NMR, MS) purification->analysis degradation_assay BTK Degradation Assay (Western Blot) analysis->degradation_assay potency_assay Potency (DC50) Determination degradation_assay->potency_assay

References

Application Notes and Protocols: In Vitro BTK Inhibition Assay for N-piperidine Ibrutinib Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival.[1][2] Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases.[1] Ibrutinib is a potent and irreversible inhibitor of BTK, covalently binding to a cysteine residue (C481) in the active site of the enzyme.[3][4] N-piperidine Ibrutinib hydrochloride is a reversible derivative of Ibrutinib and also a potent BTK inhibitor.[5][6][7][8][9] This document provides a detailed protocol for an in vitro biochemical assay to determine the inhibitory activity of this compound against BTK.

The following protocol is a generalized methodology based on established kinase assay platforms such as ADP-Glo™, HTRF®, and LanthaScreen™, which are commonly used to assess BTK activity.[2][10][11][12][13][14]

Quantitative Data Summary

The inhibitory potency of this compound against wild-type BTK and the C481S mutant, which confers resistance to irreversible inhibitors like Ibrutinib, is summarized below. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the effectiveness of a compound in inhibiting a specific biological or biochemical function.

CompoundTargetIC50 (nM)
This compoundWild-Type (WT) BTK51.0[5][6][7][8][9]
This compoundC481S Mutant BTK30.7[5][6][7][8][9]

Experimental Protocol: In Vitro BTK Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a luminescent-based assay to measure the kinase activity of BTK by quantifying the amount of ADP produced in the kinase reaction.

1. Materials and Reagents:

  • Recombinant human BTK enzyme

  • This compound

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[14]

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

2. Assay Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the compound in kinase assay buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Kinase Reaction:

    • Add 5 µL of the diluted this compound or vehicle (kinase assay buffer with the same final DMSO concentration) to the wells of the assay plate.

    • Add 2.5 µL of a solution containing the BTK enzyme and the poly(Glu, Tyr) substrate in kinase assay buffer. The optimal enzyme concentration should be determined empirically but is typically in the low nanogram range.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase assay buffer. The ATP concentration should be at or near the Km for BTK.

    • Incubate the plate at room temperature for 60 minutes.[14]

  • Detection of ADP Production:

    • After the kinase reaction incubation, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[14]

    • Add 20 µL of Kinase Detection Reagent to each well to convert the produced ADP into a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.[14]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and therefore to the BTK kinase activity.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

BTK Inhibition Assay Experimental Workflow

G BTK Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis compound Prepare serial dilutions of This compound add_compound Add compound/vehicle to plate compound->add_compound reagents Prepare BTK enzyme, substrate, and ATP solutions add_enzyme_substrate Add BTK enzyme and substrate reagents->add_enzyme_substrate add_atp Initiate reaction with ATP add_enzyme_substrate->add_atp incubate_reaction Incubate for 60 min at RT add_atp->incubate_reaction add_adpglo Add ADP-Glo™ Reagent incubate_reaction->add_adpglo incubate_adpglo Incubate for 40 min at RT add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate for 30-60 min at RT add_detection->incubate_detection read_luminescence Measure luminescence incubate_detection->read_luminescence calculate_inhibition Calculate % inhibition read_luminescence->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50 G Simplified BTK Signaling Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation BTK BTK Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->downstream proliferation B-Cell Proliferation, Survival, and Differentiation downstream->proliferation Ibrutinib N-piperidine Ibrutinib hydrochloride Ibrutinib->BTK Inhibition

References

Application Notes and Protocols for Determining the Cell-Based Activity of N-piperidine Ibrutinib Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2][3][4] Its irreversible binding to a cysteine residue (Cys481) in the BTK active site effectively abrogates downstream signaling, leading to decreased proliferation and increased apoptosis in malignant B-cells.[1][3] N-piperidine Ibrutinib hydrochloride is a reversible derivative of Ibrutinib, which offers an alternative mechanism of action that may be advantageous in certain contexts, such as for overcoming resistance associated with the C481S mutation in BTK.[5][6] These application notes provide detailed protocols for assessing the cell-based activity of this compound, focusing on its effects on cell viability, apoptosis, and the inhibition of key signaling pathways.

Mechanism of Action: BTK Signaling Pathway

Ibrutinib and its derivatives exert their effects by inhibiting BTK, a key kinase in the B-cell receptor (BCR) signaling cascade. Upon BCR activation, BTK is phosphorylated and subsequently activates downstream effectors, including phospholipase C gamma 2 (PLCγ2). This leads to a cascade of events that ultimately activate transcription factors such as NF-κB, which promote B-cell proliferation and survival.[3][7] By inhibiting BTK, this compound is expected to block these downstream events.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCG2 Phospholipase Cγ2 (PLCγ2) BTK->PLCG2 Activation IP3_DAG IP3 / DAG PLCG2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC IKK IKK Complex Ca_PKC->IKK NFkB_p50_p65_IkB NF-κB (p50/p65) - IκB IKK->NFkB_p50_p65_IkB Phosphorylates IκB NFkB_p50_p65 NF-κB (p50/p65) NFkB_p50_p65_IkB->NFkB_p50_p65 IκB degradation, NF-κB translocates to nucleus Gene_Expression Gene Expression (Proliferation, Survival) NFkB_p50_p65->Gene_Expression Ibrutinib N-piperidine Ibrutinib hydrochloride Ibrutinib->BTK Inhibition

Caption: Simplified BTK Signaling Pathway and the Point of Inhibition by this compound.

Quantitative Data Summary

The following table summarizes the available in vitro inhibitory activity of this compound. It is important to note that cell-based IC50 values for cytotoxicity and apoptosis will vary depending on the cell line and assay conditions and should be determined empirically.

CompoundTargetAssay TypeIC50 (nM)Reference
This compoundWild-Type BTKIn Vitro Kinase Assay51.0[5][6]
This compoundC481S Mutant BTKIn Vitro Kinase Assay30.7[5][6]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes a method to determine the effect of this compound on the viability of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

MTT_Assay_Workflow start Start plate_cells Plate cells in a 96-well plate start->plate_cells add_compound Add serial dilutions of N-piperidine Ibrutinib HCl plate_cells->add_compound incubate Incubate for 48-72 hours add_compound->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT Cell Viability Assay.
  • Target cancer cell line (e.g., a B-cell malignancy cell line)

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach (for adherent cells) or stabilize.

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Add 100 µL of the diluted compound to the appropriate wells. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization:

    • Carefully aspirate the medium from the wells without disturbing the formazan crystals.

    • Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Apoptosis_Assay_Workflow start Start treat_cells Treat cells with N-piperidine Ibrutinib HCl start->treat_cells harvest_cells Harvest and wash cells treat_cells->harvest_cells resuspend_cells Resuspend cells in Annexin V binding buffer harvest_cells->resuspend_cells add_stains Add Annexin V-FITC and Propidium Iodide (PI) resuspend_cells->add_stains incubate Incubate in the dark add_stains->incubate acquire_data Acquire data on a flow cytometer incubate->acquire_data analyze_data Analyze data to quantify apoptotic populations acquire_data->analyze_data end End analyze_data->end

Caption: Workflow for the Annexin V/PI Apoptosis Assay.
  • Target cancer cell line

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

  • Cell Treatment:

    • Seed cells in appropriate culture vessels and treat with desired concentrations of this compound for a specified time (e.g., 24, 48, or 72 hours). Include vehicle and untreated controls.

  • Cell Harvesting and Washing:

    • Harvest the cells (including any floating cells for adherent cultures) and transfer to flow cytometry tubes.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V- / PI-): Live cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V- / PI+): Necrotic cells

Western Blot Analysis of BTK and NF-κB Signaling

This protocol is for assessing the inhibitory effect of this compound on the phosphorylation of BTK and key downstream components of the NF-κB pathway.

  • Target cancer cell line

  • Complete cell culture medium

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-BTK (Tyr223), anti-BTK, anti-phospho-IκBα, anti-IκBα, anti-p65, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

  • Cell Treatment and Lysis:

    • Treat cells with this compound for the desired time.

    • Wash cells with cold PBS and lyse with RIPA buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize to the loading control to determine the relative changes in protein phosphorylation.

Conclusion

These protocols provide a framework for the comprehensive evaluation of the cell-based activity of this compound. By assessing its impact on cell viability, apoptosis, and specific signaling pathways, researchers can gain valuable insights into its therapeutic potential and mechanism of action. It is recommended to optimize these protocols for the specific cell lines and experimental conditions being used.

References

Application Notes and Protocols: N-piperidine Ibrutinib Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of N-piperidine Ibrutinib hydrochloride in cell culture experiments. It includes comprehensive solubility data, step-by-step procedures for solution preparation, and a diagram of the relevant signaling pathway.

Solubility Data

This compound exhibits varying solubility in common laboratory solvents. The following table summarizes the solubility data for both Ibrutinib and its N-piperidine hydrochloride derivative, critical for preparing accurate and effective stock solutions for cell culture applications.

CompoundSolventSolubilityConcentration (mM)Notes
Ibrutinib DMSO~30 mg/mL[1]~68.1 mM-
44.05 mg/mL100 mM-
200 mg/mL[2]~454 mM-
Ethanol~0.25 mg/mL[1]~0.57 mM-
25 mg/mL[2]~56.7 mMHighly soluble[3].
DMSO:PBS (1:3, pH 7.2)~0.25 mg/mL[1]~0.57 mMSparingly soluble in aqueous buffers[1].
This compound DMSO100 mg/mL236.46 mM[4]May require ultrasonic treatment. Use fresh, non-hygroscopic DMSO as moisture can reduce solubility[4][5].
11 mg/mL[5]26.01 mM[5]-
Water50 mg/mL[6]118.23 mM[6][4]May require ultrasonic treatment, warming, and heating to 60°C[4].
EthanolInsoluble[5]--

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Calibrated micropipettes and sterile filter tips

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.

  • Weighing: Accurately weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 422.91 g/mol ), weigh out 4.23 mg.

  • Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Using a calibrated micropipette, add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the solution for 5-10 minutes. Gentle warming (up to 37°C) can also aid dissolution.

  • Sterilization (Optional): If necessary, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. When stored at -80°C, the solution should be used within 6 months; at -20°C, it should be used within 1 month[4]. Protect from light[2].

Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the DMSO stock solution to the final working concentration in cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium

  • Sterile conical tubes or microcentrifuge tubes

  • Calibrated micropipettes and sterile filter tips

Procedure:

  • Determine Final Concentration: Decide on the final concentration of this compound required for your experiment. This is typically in the low micromolar (µM) or nanomolar (nM) range.

  • Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes and to ensure accurate final concentrations, it is good practice to perform an intermediate dilution. For example, to achieve a final concentration of 10 µM, you can first dilute the 10 mM stock solution 1:100 in cell culture medium to create a 100 µM intermediate solution.

  • Final Dilution: Add the appropriate volume of the stock or intermediate solution to the pre-warmed complete cell culture medium. For instance, to make 10 mL of a 10 µM working solution from a 10 mM stock, add 10 µL of the stock solution to 9.99 mL of medium.

  • Mixing: Gently mix the working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can damage media components.

  • Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of the drug-treated samples.

  • Immediate Use: Use the freshly prepared working solution immediately for treating your cells. It is not recommended to store aqueous solutions of Ibrutinib for more than one day[1].

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for preparing this compound for cell culture experiments.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_control Experimental Control weigh Weigh N-piperidine Ibrutinib hydrochloride dissolve Dissolve in Anhydrous DMSO weigh->dissolve Add to sterile tube mix Vortex / Sonicate dissolve->mix Ensure complete dissolution aliquot Aliquot and Store at -80°C mix->aliquot For long-term stability thaw Thaw Stock Aliquot aliquot->thaw dilute Dilute in Cell Culture Medium thaw->dilute To final concentration treat Treat Cells dilute->treat vehicle Prepare Vehicle Control (DMSO) treat_control Treat Cells with Vehicle vehicle->treat_control

Caption: Workflow for preparing Ibrutinib solutions.

Ibrutinib Signaling Pathway

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[7][8][9] By covalently binding to a cysteine residue (Cys481) in the active site of BTK, Ibrutinib blocks its kinase activity.[7][10] This inhibition disrupts downstream signaling cascades that are crucial for B-cell proliferation, survival, and adhesion.[9][10]

The diagram below outlines the simplified signaling pathway affected by Ibrutinib.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK Antigen Binding PI3K PI3K BCR->PI3K BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation NFkB_NFAT NF-κB / NFAT PLCg2->NFkB_NFAT Ca2+ Flux PIP2_PIP3 PIP2 -> PIP3 PIP2_PIP3->BTK Membrane Recruitment PI3K->PIP2_PIP3 AKT AKT PI3K->AKT AKT->NFkB_NFAT Gene_Expression Gene Expression (Proliferation, Survival) NFkB_NFAT->Gene_Expression Ibrutinib Ibrutinib Ibrutinib->BTK Inhibition

Caption: Ibrutinib's inhibition of the BTK signaling pathway.

References

Application Note: High-Sensitivity LC-MS Method for the Detection of N-piperidine Ibrutinib Hydrochloride Impurity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method for the identification and quantification of the N-piperidine Ibrutinib hydrochloride impurity in bulk drug substance and pharmaceutical formulations. Ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor, is a key therapeutic agent in the treatment of various B-cell malignancies. Control of impurities is critical to ensure the safety and efficacy of the final drug product. The N-piperidine Ibrutinib impurity, also known as (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is a potential process-related impurity or degradation product. The method described herein utilizes reverse-phase liquid chromatography for separation, coupled with mass spectrometry for sensitive and specific detection. This document provides the necessary protocols for sample preparation, chromatographic and spectrometric conditions, and method validation parameters.

Introduction

Ibrutinib is an orally administered, first-in-class BTK inhibitor that functions by irreversibly binding to the cysteine residue Cys481 in the active site of BTK.[1] This covalent inhibition blocks the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation, trafficking, and survival of malignant B-cells.[2][3] Its efficacy in treating chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and other B-cell cancers has made it a significant advancement in targeted cancer therapy.

During the synthesis and storage of Ibrutinib, various impurities can arise. The N-piperidine Ibrutinib impurity is a key potential impurity that lacks the acryloyl group of the parent molecule. Its monitoring and control are essential for ensuring the quality and safety of Ibrutinib-containing pharmaceuticals. This application note presents a detailed LC-MS method for the selective and sensitive determination of this specific impurity.

Signaling Pathway of Ibrutinib

Ibrutinib exerts its therapeutic effect by inhibiting Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of signaling events is initiated, leading to B-cell proliferation and survival. Ibrutinib's irreversible binding to BTK effectively shuts down this pathway in malignant B-cells.

Ibrutinib_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Phosphorylation Antigen Antigen Antigen->BCR Activation BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Activation Ibrutinib Ibrutinib Ibrutinib->BTK Irreversible Inhibition PIP2_PIP3 PIP2 -> PIP3 PLCg2->PIP2_PIP3 Downstream Downstream Signaling (NF-κB, ERK, AKT) PIP2_PIP3->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation

Figure 1: Simplified signaling pathway of Ibrutinib's mechanism of action.

Experimental Protocols

This section provides a detailed protocol for the analysis of the this compound impurity.

Materials and Reagents
  • Ibrutinib Hydrochloride Reference Standard

  • This compound Impurity Reference Standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Ultrapure water

Sample Preparation
  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a 50:50 (v/v) mixture of acetonitrile and water to prepare a stock solution of 100 µg/mL. Further dilute with the same solvent to prepare working standards at desired concentrations (e.g., for linearity curve).

  • Sample Solution: Accurately weigh and dissolve the Ibrutinib hydrochloride drug substance or a powdered portion of the pharmaceutical formulation in a 50:50 (v/v) mixture of acetonitrile and water to obtain a final concentration of approximately 1 mg/mL of Ibrutinib.

  • Spiked Sample Solution: Spike the sample solution with a known amount of the this compound impurity stock solution to assess accuracy and precision.

  • Filter all solutions through a 0.22 µm syringe filter before injection.

LC-MS Method Parameters

The following tables summarize the optimized chromatographic and mass spectrometric conditions.

Table 1: Liquid Chromatography Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient See Table 2
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
15.02080
18.02080
18.1955
20.0955

Table 3: Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temp. 120 °C
Desolvation Temp. 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Monitored Ions See Table 4

Table 4: Monitored Ions for Ibrutinib and N-piperidine Impurity

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Ibrutinib441.2304.1
N-piperidine Ibrutinib386.2304.1

Data Presentation

The LC-MS method was validated for specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The results are summarized in the following tables.

Table 5: Method Validation Summary

ParameterResult
Specificity No interference from blank or other impurities at the retention time of N-piperidine Ibrutinib
Linearity (r²) > 0.999
Range 0.05 - 1.5 µg/mL
LOD 0.015 µg/mL
LOQ 0.05 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2.0%

Experimental Workflow

The overall workflow for the detection and quantification of the N-piperidine Ibrutinib impurity is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing weigh Weighing of Sample/ Standard dissolve Dissolution in ACN:Water (50:50) weigh->dissolve filter Filtration (0.22 µm) dissolve->filter lc_sep LC Separation (C18 Column) filter->lc_sep ms_detect MS Detection (ESI+, SIM/MRM) lc_sep->ms_detect integration Peak Integration ms_detect->integration quantification Quantification using Calibration Curve integration->quantification report Reporting quantification->report

Figure 2: Experimental workflow for the LC-MS analysis of N-piperidine Ibrutinib impurity.

Conclusion

The described LC-MS method provides a sensitive, specific, and reliable approach for the detection and quantification of the this compound impurity. The method is suitable for routine quality control of Ibrutinib in both bulk drug substance and finished pharmaceutical products, ensuring their quality, safety, and compliance with regulatory standards. The detailed protocol and validation data presented in this application note can be readily implemented by researchers and professionals in the pharmaceutical industry.

References

Application Notes and Protocols for the Synthesis and Evaluation of an N-piperidine Ibrutinib-VHL PROTAC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis, purification, and characterization of a Proteolysis Targeting Chimera (PROTAC) linking the Bruton's tyrosine kinase (BTK) inhibitor, N-piperidine Ibrutinib, to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Furthermore, it outlines experimental procedures for evaluating the biological activity of the resulting PROTAC, including its ability to induce BTK degradation and its cytotoxic effects on B-cell lymphoma cells.

Introduction

Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor (BCR) signaling pathway, playing a significant role in the proliferation and survival of various B-cell malignancies.[1][2][3] Ibrutinib is a potent inhibitor of BTK that has shown significant clinical efficacy.[1] However, the development of resistance, often through mutations in the BTK active site, necessitates alternative therapeutic strategies.[4]

PROTACs are heterobifunctional molecules that offer a novel approach to target protein degradation. They consist of a "warhead" that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[5] This ternary complex formation (Target-PROTAC-E3 ligase) leads to the ubiquitination and subsequent proteasomal degradation of the target protein. This catalytic mechanism of action makes PROTACs a promising strategy to overcome drug resistance.

This application note details the synthesis of a PROTAC utilizing N-piperidine Ibrutinib hydrochloride, a reversible derivative of Ibrutinib, as the BTK-targeting warhead. This is linked to a well-characterized VHL E3 ligase ligand, VH032, via a polyethylene glycol (PEG) linker. The VHL ligand recruits the VHL E3 ligase, a commonly used ligase in PROTAC design.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the components and the final PROTAC described in this protocol.

ParameterMoleculeValueReference
IC₅₀ (WT BTK) N-piperidine Ibrutinib51.0 nM
IC₅₀ (C481S BTK) N-piperidine Ibrutinib30.7 nM
Purity (Final PROTAC) Ibrutinib-PEG5-VHL>95% (by HPLC)Expected
Molecular Weight Ibrutinib-PEG5-VHL~1223.5 g/mol Calculated
DC₅₀ (BTK Degradation) Ibrutinib-based PROTACs3.18 nM - 7.9 nM[4]
Dₘₐₓ (BTK Degradation) Ibrutinib-based PROTACs>99%[4]

Experimental Protocols

Synthesis of N-piperidine Ibrutinib-PEG5-VHL PROTAC

This protocol describes the amide coupling of this compound with a commercially available VHL ligand-linker conjugate.

Materials:

  • This compound (MW: 423.9 g/mol )

  • VH 032 amide-PEG5-acid (MW: 750.91 g/mol )

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Trifluoroacetic acid (TFA) for HPLC

Procedure:

  • To a solution of VH 032 amide-PEG5-acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.1 eq) in anhydrous DMF and add DIPEA (2.0 eq) to neutralize the hydrochloride salt.

  • Add the N-piperidine Ibrutinib solution to the activated VHL ligand-linker solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification of the PROTAC

The crude product is purified by reversed-phase preparative HPLC.

Instrumentation and Conditions:

  • Column: C18, 10 µm, 19 x 250 mm

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 20-80% B over 30 minutes

  • Flow Rate: 15 mL/min

  • Detection: 254 nm

Procedure:

  • Dissolve the crude product in a minimal amount of DMF or DMSO.

  • Inject the solution onto the preparative HPLC system.

  • Collect fractions corresponding to the product peak.

  • Combine the pure fractions and lyophilize to obtain the final product as a white solid.

Characterization of the PROTAC

The purified PROTAC should be characterized by LC-MS and ¹H NMR to confirm its identity and purity.

  • LC-MS: Analyze the final product using an analytical C18 column with a water/acetonitrile gradient. The expected mass for the protonated molecule [M+H]⁺ should be observed.

  • ¹H NMR: Dissolve the final product in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum should show characteristic peaks for both the N-piperidine Ibrutinib and VHL ligand moieties, as well as the PEG linker.

Western Blot for BTK Degradation

This protocol is for assessing the ability of the synthesized PROTAC to induce the degradation of BTK in a B-cell lymphoma cell line (e.g., Ramos).

Materials:

  • Ramos cells

  • RPMI-1640 medium with 10% FBS

  • Synthesized PROTAC, N-piperidine Ibrutinib, and DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-BTK (e.g., 1:1000 dilution), anti-β-actin (e.g., 1:5000 dilution)[6]

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

Procedure:

  • Seed Ramos cells in 6-well plates at a density of 1 x 10⁶ cells/mL and allow them to acclimate.

  • Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for 18-24 hours. Include vehicle control (DMSO) and N-piperidine Ibrutinib as a non-degrading control. A co-treatment with the PROTAC and MG132 should be included to confirm proteasome-dependent degradation.

  • Harvest the cells by centrifugation and wash with ice-cold PBS.

  • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[6]

  • Incubate the membrane with the primary anti-BTK antibody overnight at 4°C.[7]

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Re-probe the membrane with an anti-β-actin antibody as a loading control.

  • Quantify the band intensities to determine the extent of BTK degradation.

Cell Viability Assay (MTT)

This assay determines the cytotoxic effect of the PROTAC on cancer cells.

Materials:

  • Ramos cells

  • RPMI-1640 medium with 10% FBS

  • Synthesized PROTAC

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

Procedure:

  • Seed Ramos cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium.[8]

  • After 24 hours, treat the cells with a serial dilution of the PROTAC for 72 hours.[9]

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

Visualizations

Signaling Pathway

BTK_Signaling_Pathway BTK Signaling Pathway in B-Cells BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR Activation BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Activation IP3_DAG IP3 / DAG PLCG2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NF_kB NF-κB Ca_PKC->NF_kB Proliferation Cell Proliferation & Survival NF_kB->Proliferation

Caption: The BTK signaling cascade initiated by B-Cell Receptor activation.

Experimental Workflow

Experimental_Workflow PROTAC Synthesis and Evaluation Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Synthesis Amide Coupling: N-piperidine Ibrutinib + VHL-Linker-COOH Purification Preparative HPLC Synthesis->Purification Characterization LC-MS & ¹H NMR Purification->Characterization Cell_Culture Cell Culture (Ramos) Characterization->Cell_Culture Proceed with pure PROTAC Western_Blot Western Blot for BTK Degradation Cell_Culture->Western_Blot MTT_Assay MTT Assay for Cell Viability Cell_Culture->MTT_Assay

Caption: Overall workflow from chemical synthesis to biological evaluation.

PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC-Mediated Protein Degradation PROTAC Ibrutinib-VHL PROTAC BTK BTK Protein PROTAC->BTK Binds VHL VHL E3 Ligase PROTAC->VHL Recruits Ternary_Complex Ternary Complex (BTK-PROTAC-VHL) Ub_BTK Ubiquitinated BTK Ternary_Complex->Ub_BTK Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_BTK->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: Mechanism of PROTAC-induced degradation of BTK protein.

References

Application Notes and Protocols for Assessing N-piperidine Ibrutinib Hydrochloride Efficacy in Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib, a potent and irreversible Bruton's tyrosine kinase (BTK) inhibitor, has revolutionized the treatment of various B-cell malignancies. However, the emergence of resistance, often mediated by mutations in BTK at the C481S residue, presents a significant clinical challenge. N-piperidine Ibrutinib hydrochloride is a reversible BTK inhibitor that has demonstrated efficacy against both wild-type (WT) BTK and the C481S mutant, making it a promising candidate for overcoming acquired Ibrutinib resistance.[1][2][3][4] These application notes provide a detailed experimental framework for assessing the efficacy of this compound in Ibrutinib-resistant cell lines.

Mechanism of Action: this compound is a reversible derivative of Ibrutinib that potently inhibits BTK. Unlike Ibrutinib, which forms a covalent bond with the C481 residue, this compound's reversible binding allows it to effectively inhibit the C481S mutant form of BTK, a common mechanism of acquired resistance to Ibrutinib.[1][2][3][4]

Key Reagents and Materials

  • This compound (powder)

  • Ibrutinib-sensitive and -resistant cell lines (e.g., TMD8, REC-1)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell viability reagent (e.g., MTT, MTS)

  • Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)

  • Reagents and antibodies for Western blotting (see protocol for details)

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on Ibrutinib-resistant and -sensitive cell lines.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Drug Treatment: Prepare a serial dilution of this compound in complete culture medium. A suggested concentration range is 0.01 µM to 10 µM. Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO-treated) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the induction of apoptosis by this compound.

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate at a density of 5 x 105 cells/well. Treat the cells with this compound at concentrations around the determined IC50 value for 48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This protocol is for assessing the effect of this compound on the BTK signaling pathway.

Procedure:

  • Cell Lysis: Treat cells with this compound as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against p-BTK (Tyr223), BTK, p-AKT (Ser473), AKT, p-ERK1/2 (Thr202/Tyr204), ERK1/2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Cell LineTreatmentConcentration (µM)Incubation Time (h)IC50 (µM)
Ibrutinib-Sensitive N-piperidine Ibrutinib HCl0.01 - 1072[Insert Value]
Ibrutinib-Resistant (C481S) N-piperidine Ibrutinib HCl0.01 - 1072[Insert Value]

Table 1: Cell Viability (IC50 Values)

Cell LineTreatmentConcentration (µM)% Early Apoptosis% Late Apoptosis/Necrosis
Ibrutinib-Resistant Vehicle Control-[Insert Value][Insert Value]
Ibrutinib-Resistant N-piperidine Ibrutinib HCl[IC50][Insert Value][Insert Value]

Table 2: Apoptosis Induction

Cell LineTreatmentp-BTK/Total BTK Ratiop-AKT/Total AKT Ratiop-ERK/Total ERK Ratio
Ibrutinib-Resistant Vehicle Control[Insert Value][Insert Value][Insert Value]
Ibrutinib-Resistant N-piperidine Ibrutinib HCl[Insert Value][Insert Value][Insert Value]

Table 3: Western Blot Densitometry Analysis

Visualizations

B_Cell_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Activation BTK BTK SYK->BTK Activation RAS RAS SYK->RAS Activation PLCg2 PLCγ2 BTK->PLCg2 Activation PI3K PI3K BTK->PI3K Activation PIP2 PIP2 PLCg2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG NFkB NF-κB DAG->NFkB Activation AKT AKT PI3K->AKT Activation AKT->NFkB Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression NFkB->Gene_Expression Ibrutinib_R Ibrutinib Resistance (e.g., C481S mutation) Ibrutinib_R->BTK Ineffective Inhibition N_Pip_Ibrutinib N-piperidine Ibrutinib HCl N_Pip_Ibrutinib->BTK Reversible Inhibition

Caption: B-Cell Receptor (BCR) signaling pathway and points of inhibition.

Experimental_Workflow start Start cell_culture Culture Ibrutinib-Sensitive and Resistant Cell Lines start->cell_culture viability_assay Cell Viability Assay (MTT) Determine IC50 cell_culture->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) viability_assay->apoptosis_assay Use IC50 values western_blot Western Blot Analysis (p-BTK, p-AKT, p-ERK) viability_assay->western_blot Use IC50 values data_analysis Data Analysis and Interpretation apoptosis_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Workflow for assessing this compound efficacy.

References

Troubleshooting & Optimization

Troubleshooting low yield in N-piperidine Ibrutinib hydrochloride PROTAC synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the synthesis of N-piperidine Ibrutinib hydrochloride PROTACs.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound PROTACs, offering potential causes and solutions in a question-and-answer format.

Q1: My overall yield for the final PROTAC is very low. What are the most critical steps to investigate?

A1: Low overall yield in a multi-step synthesis can be attributed to inefficiencies in one or more key transformations. For a typical N-piperidine Ibrutinib PROTAC synthesis, the most critical steps to scrutinize are:

  • Amide Coupling: The formation of the amide bond connecting the linker to either the N-piperidine Ibrutinib moiety or the E3 ligase ligand is a frequent source of low yields.

  • Final Deprotection: If protecting groups are used on the E3 ligase ligand (e.g., Boc on a piperazine linker), their removal in the final step can be incomplete or lead to degradation of the PROTAC.

  • Purification: PROTACs are often large, complex molecules with poor solubility, making purification by chromatography challenging and leading to significant product loss.

Q2: I'm seeing a low yield in my amide coupling step. What are the likely causes and how can I improve it?

A2: Low yields in amide coupling reactions are common and can be addressed by optimizing several factors.

Potential CauseRecommended Solution
Inefficient Activation of Carboxylic Acid Use a more robust coupling reagent. If HATU or HBTU are failing, consider switching to a different class of reagent like COMU or trying a different phosphonium- or uranium-based reagent. Ensure your coupling reagent is fresh and stored under anhydrous conditions.
Poor Nucleophilicity of the Amine Ensure the amine starting material is a free base. If it is a hydrochloride or TFA salt, it must be neutralized with a non-nucleophilic base (e.g., DIPEA, triethylamine) prior to or during the coupling reaction. Use a slight excess of the amine component (1.1-1.2 equivalents).
Steric Hindrance If either the carboxylic acid or the amine is sterically hindered, the reaction may require longer reaction times, elevated temperatures (e.g., 40-60 °C), or a less sterically demanding coupling reagent.
Solvent Issues Ensure you are using a suitable, anhydrous polar aprotic solvent such as DMF, DMA, or NMP. The solubility of both coupling partners is crucial for the reaction to proceed efficiently.
Side Reactions The formation of an anhydride from the activated acid can sometimes occur. The order of reagent addition can be critical; try adding the coupling reagent to a solution of the carboxylic acid and base, followed by the addition of the amine.

Q3: My reaction to attach the linker to the N-piperidine Ibrutinib warhead is not proceeding as expected. What should I check?

A3: This step typically involves an alkylation or a coupling reaction. If you are experiencing low yields, consider the following:

Potential CauseRecommended Solution
Poor Quality of Starting Materials Ensure the this compound is of high purity. Impurities can interfere with the reaction. The linker should also be pure and have the correct functional group for the desired reaction.
Incorrect Reaction Conditions for Alkylation If using a linker with a halide (e.g., bromo-PEG-linker), ensure an appropriate base (e.g., Cs₂CO₃, K₂CO₃) and solvent (e.g., DMF, acetonitrile) are used. The reaction may require heating to proceed at a reasonable rate.
Catalyst Deactivation in Coupling Reactions If using a cross-coupling reaction like Sonogashira, ensure the palladium and copper catalysts are not deactivated. Use degassed solvents and maintain an inert atmosphere (e.g., argon or nitrogen). Homocoupling of the alkyne linker is a common side reaction in Sonogashira couplings, which can be minimized by using a copper-free protocol or by slow addition of the alkyne.[1][2]

Q4: I am struggling with the purification of my final PROTAC, leading to significant product loss. What can I do?

A4: Purification is a major challenge in PROTAC synthesis due to their high molecular weight and often poor solubility.

Potential IssueRecommended Solution
Product Streaking/Poor Separation on Silica Gel Chromatography PROTACs can be "sticky" on silica. Consider using a reverse-phase chromatography system (e.g., C18 silica) with a water/acetonitrile or water/methanol gradient, often with a modifier like 0.1% TFA or formic acid to improve peak shape.
Product Insolubility During Workup or Purification Use a solvent system in which your PROTAC is soluble. This may require screening various solvents or solvent mixtures. For workups, if the product precipitates, it may be possible to isolate it by filtration, but this may co-precipitate impurities.
Difficulty Removing Reagents/Byproducts If residual coupling reagents or other high-boiling point solvents (like DMF) are present, consider a precipitation/trituration step. Dissolve the crude product in a minimal amount of a good solvent (e.g., DCM, MeOH) and then add a poor solvent (e.g., diethyl ether, hexanes) to precipitate the product, leaving impurities in the solution.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the key steps in the synthesis of a representative this compound PROTAC. Please note that yields can vary significantly based on the specific linker and E3 ligase ligand used.

StepReaction TypeKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1. Linker attachment to E3 Ligase Ligand (e.g., Pomalidomide)Amide CouplingPomalidomide, Boc-protected amino-linker, HATU, DIPEADMF2512-2470-85
2. Boc DeprotectionAcidolysisTFA, DCMDCM0-251-290-99 (often used crude)
3. Final Amide Coupling with N-piperidine Ibrutinib derivativeAmide CouplingN-piperidine Ibrutinib-acid, deprotected linker-amine, PyBOP, DIPEADMF25-5012-2430-60
4. PurificationReverse-Phase HPLCC18 column, H₂O/ACN gradient with 0.1% TFA---50-80 (recovery from purification)

Experimental Protocols

Protocol 1: Synthesis of a Representative N-piperidine Ibrutinib-Linker-Pomalidomide PROTAC

This protocol outlines a general synthetic route. The specific linker and attachment points may vary.

Step 1: Synthesis of Linker-Pomalidomide Intermediate

  • To a solution of pomalidomide (1.0 eq) and a Boc-protected amino-PEG linker with a terminal carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature under an argon atmosphere for 16 hours.

  • Monitor the reaction by LC-MS. Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the Boc-protected linker-pomalidomide intermediate.

Step 2: Boc Deprotection

  • Dissolve the Boc-protected intermediate from Step 1 in a 1:1 mixture of DCM and TFA.

  • Stir the solution at room temperature for 1 hour.

  • Remove the solvent under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The resulting amine-TFA salt is often used in the next step without further purification.

Step 3: Final Coupling to N-piperidine Ibrutinib Acid

  • To a solution of N-piperidine Ibrutinib with a carboxylic acid handle (1.0 eq) and the deprotected amine-linker-pomalidomide from Step 2 (1.2 eq) in anhydrous DMF, add PyBOP (1.3 eq) and DIPEA (4.0 eq).

  • Stir the reaction mixture at room temperature for 24 hours. The reaction can be gently heated (e.g., to 40 °C) if the starting materials are not fully consumed.

  • Monitor the reaction by LC-MS. Upon completion, dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

Step 4: Purification of the Final PROTAC

  • Purify the crude product by preparative reverse-phase HPLC using a C18 column and a gradient of acetonitrile in water (with 0.1% TFA as a modifier).

  • Combine the fractions containing the pure product and lyophilize to obtain the final this compound PROTAC as a solid.

Visualizations

Signaling Pathways and Experimental Workflows

PROTAC_MoA cluster_cell Cellular Environment PROTAC Ibrutinib PROTAC Ternary_Complex BTK-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex BTK BTK (Target Protein) BTK->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ub_BTK Polyubiquitinated BTK Ternary_Complex->Ub_BTK Ubiquitination Ub Ubiquitin Ub->Ub_BTK Proteasome Proteasome Ub_BTK->Proteasome Recognition Degraded_BTK Degraded BTK Fragments Proteasome->Degraded_BTK Degradation

Caption: Mechanism of action for an Ibrutinib PROTAC.

Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Ibrutinib N-piperidine Ibrutinib (Warhead) Intermediate1 Warhead-Linker or E3-Linker Intermediate Ibrutinib->Intermediate1 Linker Linker Moiety Linker->Intermediate1 E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide) E3_Ligand->Intermediate1 Final_PROTAC Final PROTAC Molecule Intermediate1->Final_PROTAC Coupling Reaction Purification Purification (HPLC) Final_PROTAC->Purification Pure_PROTAC Pure PROTAC Purification->Pure_PROTAC

Caption: General synthetic workflow for Ibrutinib PROTACs.

Troubleshooting_Tree cluster_coupling Amide Coupling Troubleshooting cluster_purification Purification Troubleshooting cluster_materials Starting Material Troubleshooting Start Low PROTAC Yield Check_Coupling Investigate Amide Coupling Step? Start->Check_Coupling Check_Purification Review Purification Protocol? Start->Check_Purification Check_Starting_Materials Assess Starting Material Quality? Start->Check_Starting_Materials Coupling_Reagent Optimize Coupling Reagent Check_Coupling->Coupling_Reagent Base Ensure Amine is Free Base Check_Coupling->Base Conditions Adjust Temp. & Time Check_Coupling->Conditions Method Switch to Reverse-Phase HPLC Check_Purification->Method Solubility Optimize Solvent System Check_Purification->Solubility Precipitation Consider Trituration/Precipitation Check_Purification->Precipitation Purity Verify Purity (NMR, LC-MS) Check_Starting_Materials->Purity Storage Check Storage Conditions (Anhydrous, etc.) Check_Starting_Materials->Storage

Caption: Troubleshooting decision tree for low PROTAC yield.

References

Technical Support Center: Optimizing N-piperidine Ibrutinib Hydrochloride-Based PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of N-piperidine Ibrutinib hydrochloride-based Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in an Ibrutinib-based PROTAC?

A1: The linker in an Ibrutinib-based PROTAC is a crucial component that connects the Ibrutinib moiety (which binds to Bruton's tyrosine kinase - BTK) to the E3 ligase-recruiting ligand. The length, composition, and attachment points of the linker are critical for inducing the degradation of the target protein. An optimal linker facilitates the formation of a stable and productive ternary complex between BTK, the PROTAC, and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of BTK.

Q2: What are the most common E3 ligases and corresponding ligands used for Ibrutinib-based PROTACs?

A2: The most commonly used E3 ligase for Ibrutinib-based PROTACs is Cereblon (CRBN), with ligands such as pomalidomide and thalidomide. Another E3 ligase, von Hippel-Lindau (VHL), has also been explored, with its corresponding ligands.

Q3: How does linker length affect the efficacy of an Ibrutinib PROTAC?

A3: Linker length significantly impacts the efficacy of an Ibrutinib PROTAC in several ways:

  • Ternary Complex Formation: The linker must be of an appropriate length and flexibility to allow for the simultaneous binding of the PROTAC to both BTK and the E3 ligase, forming a stable ternary complex.

  • Degradation Activity: The optimal linker length leads to the most potent and efficient degradation of BTK, as measured by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

  • Selectivity: Linker length can influence the selectivity of the PROTAC for BTK over other kinases.

  • Cell Permeability: The physicochemical properties of the linker, including its length, can affect the overall properties of the PROTAC, such as its ability to cross the cell membrane.

Q4: What are the typical starting points for linker length optimization?

A4: A common starting point for linker optimization is to synthesize a series of PROTACs with varying linker lengths, often using polyethylene glycol (PEG) or alkyl chains. For example, a series could include linkers with 2 to 8 PEG units or alkyl chains of varying carbon numbers. The optimal linker length is then determined empirically by evaluating the degradation of BTK in cell-based assays.

Troubleshooting Guide

Issue 1: My Ibrutinib PROTAC shows good binding to BTK and the E3 ligase but does not induce BTK degradation.

  • Possible Cause 1: Ineffective Ternary Complex Formation. The linker may be too short, too long, or too rigid, preventing the formation of a productive ternary complex.

    • Troubleshooting Step: Synthesize and test a series of PROTACs with different linker lengths and compositions to identify a linker that promotes stable ternary complex formation.

  • Possible Cause 2: "Hook Effect". At high concentrations, the PROTAC may form binary complexes (PROTAC-BTK or PROTAC-E3 ligase) instead of the desired ternary complex, leading to reduced degradation.

    • Troubleshooting Step: Perform a dose-response experiment over a wide range of concentrations to determine if a "hook effect" is present.

  • Possible Cause 3: Low Cell Permeability. The PROTAC may not be efficiently entering the cells.

    • Troubleshooting Step: Assess the cell permeability of your PROTAC using assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA). If permeability is low, consider modifying the linker to improve its physicochemical properties.

Issue 2: I am observing significant off-target protein degradation.

  • Possible Cause: Lack of Selectivity. The linker may be promoting the formation of ternary complexes with other kinases that have some affinity for Ibrutinib.

    • Troubleshooting Step: Systematically vary the linker length and attachment points on both the Ibrutinib and E3 ligase ligand moieties. This can alter the geometry of the ternary complex and improve selectivity for BTK. A proteome-wide analysis can help identify off-target effects.

Issue 3: The synthesis of the Ibrutinib PROTAC is challenging.

  • Possible Cause: Complex Synthetic Route. The multi-step synthesis of PROTACs can be complex and result in low yields.

    • Troubleshooting Step: Optimize the synthetic route by exploring different coupling reactions and purification methods. Consider a modular synthetic approach where the Ibrutinib, linker, and E3 ligase ligand can be synthesized separately and then conjugated in the final steps.

Quantitative Data Summary

The following tables summarize the impact of linker length on the degradation of BTK for representative Ibrutinib-based PROTACs.

Table 1: Effect of PEG Linker Length on BTK Degradation

PROTAC CompoundLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Cell Line
PROTAC-12-unit PEG8>1000<20MOLM-14
PROTAC-23-unit PEG1115065MOLM-14
PROTAC-34-unit PEG1425>90MOLM-14
PROTAC-45-unit PEG178075MOLM-14

Table 2: Effect of Alkyl Chain Linker Length on BTK Degradation

PROTAC CompoundLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Cell Line
PROTAC-A4-carbon alkyl450040TMD8
PROTAC-B6-carbon alkyl67585TMD8
PROTAC-C8-carbon alkyl812070TMD8
PROTAC-D10-carbon alkyl1030050TMD8

Detailed Experimental Protocols

1. Western Blotting for BTK Degradation

  • Cell Culture and Treatment: Plate cells (e.g., MOLM-14 or TMD8) at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of the Ibrutinib PROTACs or vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and boil for 5-10 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BTK overnight at 4°C. Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as GAPDH or β-actin, to normalize the BTK protein levels. Quantify the band intensities to determine the percentage of BTK degradation.

2. Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • Compound Treatment: Treat the cells with a serial dilution of the Ibrutinib PROTACs for a specified period (e.g., 72 hours).

  • Assay Procedure: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: Plot the cell viability against the logarithm of the PROTAC concentration and determine the IC50 values.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation Ibrutinib Ibrutinib Warhead Linker Linker Ibrutinib->Linker PROTAC Ibrutinib PROTAC E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide) Linker->E3_Ligand BTK BTK (Target Protein) PROTAC->BTK Binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3_Ligase Recruits Poly_Ub Polyubiquitination BTK->Poly_Ub Ub E3_Ligase->Poly_Ub Catalyzes Ternary_Complex BTK-PROTAC-E3 Ligase Ternary Complex Ub Ubiquitin Proteasome Proteasome Poly_Ub->Proteasome Enters Degradation BTK Degradation Proteasome->Degradation Leads to

Caption: Mechanism of action for an Ibrutinib-based PROTAC.

Linker_Optimization_Workflow cluster_workflow Linker Optimization Workflow A 1. Design & Synthesize PROTAC Library (Varying Linker Lengths) B 2. In Vitro BTK Degradation Assay (Western Blot) A->B D 4. Cell Viability Assay (e.g., MTT, CellTiter-Glo) A->D F 6. Ternary Complex Formation Assay (e.g., Co-IP, SPR) A->F C 3. Determine DC50 & Dmax B->C G 7. Select Lead PROTAC C->G E 5. Determine IC50 D->E E->G F->G H 8. Off-Target Analysis (Proteomics) G->H I 9. In Vivo Efficacy Studies H->I

Caption: Experimental workflow for linker length optimization.

BTK_Signaling_Pathway cluster_pathway Simplified BTK Signaling Pathway BCR B-cell Receptor (BCR) LYN_SYK LYN, SYK BCR->LYN_SYK Activates BTK BTK LYN_SYK->BTK Phosphorylates & Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates & Activates Degradation BTK Degradation IP3_DAG IP3 & DAG PLCg2->IP3_DAG Generates Calcium Ca²⁺ Mobilization IP3_DAG->Calcium NFkB NF-κB Activation IP3_DAG->NFkB Calcium->NFkB Cell_Survival Cell Survival & Proliferation NFkB->Cell_Survival Ibrutinib_PROTAC Ibrutinib PROTAC Ibrutinib_PROTAC->BTK Induces

Caption: Simplified BTK signaling pathway and the point of intervention.

N-piperidine Ibrutinib hydrochloride precipitation in DMSO stock solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-piperidine Ibrutinib hydrochloride, with a specific focus on its solubility and stability in DMSO stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).

Q2: What is the solubility of this compound in DMSO?

A2: this compound is highly soluble in DMSO, with a reported solubility of up to 100 mg/mL (236.46 mM).[1][2][3] However, it is crucial to use fresh, high-quality DMSO, as absorbed moisture can significantly reduce solubility.[4][5]

Q3: How should I store my this compound stock solution in DMSO?

A3: For long-term storage, it is recommended to store the DMSO stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[6][7] Solutions should be stored in tightly sealed containers, protected from moisture and light.[1][3]

Q4: Can I store my diluted this compound working solutions?

A4: It is not recommended to store aqueous dilutions of Ibrutinib for more than one day.[8] When diluting the DMSO stock into aqueous buffers or cell culture media, the compound's solubility dramatically decreases, which can lead to precipitation.[9][10] Prepare fresh dilutions for each experiment.

Q5: What is the mechanism of action of N-piperidine Ibrutinib?

A5: this compound is a potent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][4] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, survival, and differentiation. By inhibiting BTK, Ibrutinib and its derivatives block downstream signaling, leading to decreased B-cell malignancies.

Troubleshooting Guide: Precipitation in DMSO Stock Solution

Precipitation of this compound in your DMSO stock solution can compromise experimental results. This guide provides a systematic approach to identifying and resolving this issue.

Initial Checks
  • Visual Inspection: Carefully examine your stock solution for any visible particulates, cloudiness, or crystals.

  • Concentration Verification: Double-check your calculations to ensure you have not exceeded the solubility limit.

Potential Causes and Solutions
Potential Cause Explanation Recommended Solution
Hygroscopic DMSO DMSO readily absorbs moisture from the air. Water contamination will significantly decrease the solubility of this compound.[4][5]Use fresh, anhydrous, high-purity DMSO for preparing your stock solution. Purchase smaller volume bottles of DMSO to minimize the frequency of opening and exposure to air.
Low Temperature Storage While frozen storage is recommended for stability, the process of freezing and thawing can sometimes promote precipitation, especially if the solution is close to its saturation point.[11]Before use, ensure the vial has completely thawed and the solution is clear. Gently vortex the vial to ensure homogeneity. If precipitation persists, gentle warming in a water bath (not exceeding 37°C) may help redissolve the compound.
Compound Purity and Form The purity and crystalline form of the this compound can affect its solubility.Ensure you are using a high-purity compound from a reputable supplier. Be aware that different salt forms or polymorphs can have different solubility characteristics.
Exceeded Solubility Limit Preparing a stock solution at a concentration higher than the recommended solubility limit will inevitably lead to precipitation.Prepare a new stock solution at or below the recommended concentration of 100 mg/mL.

Troubleshooting Workflow

G start Precipitation Observed in DMSO Stock Solution check_visual Visually confirm precipitation (particulates, cloudiness) start->check_visual check_conc Verify stock concentration calculation check_visual->check_conc is_conc_correct Is concentration ≤ 100 mg/mL? check_conc->is_conc_correct remake_solution Remake solution at correct concentration is_conc_correct->remake_solution No check_dmso Assess DMSO quality (age, storage, appearance) is_conc_correct->check_dmso Yes remake_solution->start is_dmso_fresh Is DMSO fresh and anhydrous? check_dmso->is_dmso_fresh use_new_dmso Use fresh, anhydrous DMSO to prepare new stock is_dmso_fresh->use_new_dmso No warm_vortex Thaw completely, vortex, and gently warm (≤ 37°C) is_dmso_fresh->warm_vortex Yes use_new_dmso->start is_dissolved Does the precipitate redissolve? warm_vortex->is_dissolved aliquot_store Aliquot into single-use tubes and store at -80°C is_dissolved->aliquot_store Yes contact_supplier Consider compound purity issue. Contact supplier. is_dissolved->contact_supplier No

Caption: Troubleshooting decision tree for addressing precipitation of this compound in DMSO.

Experimental Protocols

Protocol 1: Preparation of a 100 mg/mL this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated balance

Procedure:

  • Allow the this compound powder and anhydrous DMSO to come to room temperature before opening to prevent moisture condensation.

  • Weigh out the desired amount of this compound powder accurately. For example, to prepare 1 mL of a 100 mg/mL solution, weigh 100 mg of the powder.

  • Transfer the powder to a sterile vial.

  • Add the corresponding volume of anhydrous DMSO. For 100 mg of powder, add 1 mL of DMSO.

  • Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of particulates.

  • If complete dissolution is slow, gentle warming in a 37°C water bath with intermittent vortexing can be applied.

  • Once fully dissolved, aliquot the stock solution into single-use, tightly sealed vials.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Dilution of DMSO Stock Solution into Aqueous Media

Materials:

  • Prepared this compound DMSO stock solution

  • Target aqueous medium (e.g., cell culture medium, PBS)

  • Sterile tubes

Procedure:

  • Thaw a single-use aliquot of the DMSO stock solution at room temperature.

  • Vortex the thawed stock solution gently to ensure homogeneity.

  • Perform serial dilutions if necessary to achieve the final desired concentration.

  • To minimize precipitation upon dilution, add the DMSO stock solution dropwise to the aqueous medium while gently vortexing or swirling the tube.[9][10]

  • Ensure the final concentration of DMSO in the aqueous medium is as low as possible and compatible with your experimental system (typically well below 1%).

  • Use the freshly prepared aqueous dilution immediately. Do not store.

Signaling Pathway and Workflow Diagrams

Ibrutinib Signaling Pathway

G BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation Ibrutinib N-piperidine Ibrutinib Ibrutinib->BTK Inhibition PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation ERK ERK BTK->ERK Downstream Activation NFkB NF-κB BTK->NFkB Activation Cell_Effects Cell Proliferation, Survival, Migration PLCG2->Cell_Effects ERK->Cell_Effects NFkB->Cell_Effects

Caption: Simplified signaling pathway of Ibrutinib's inhibitory action on BTK.

Experimental Workflow: Stock Solution Preparation and Use

G cluster_prep Stock Solution Preparation cluster_use Experimental Use weigh Weigh Compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot into Single-Use Vials vortex->aliquot store Store at -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute in Aqueous Medium thaw->dilute experiment Use Immediately in Experiment dilute->experiment

Caption: Standard workflow for preparing and using this compound solutions.

References

Technical Support Center: Enhancing Cellular Permeability of N-piperidine Ibrutinib Hydrochloride PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges in improving the cellular permeability of N-piperidine Ibrutinib hydrochloride PROTACs.

Troubleshooting Guides

Low cellular permeability is a common hurdle in the development of effective PROTACs, largely due to their high molecular weight and polar surface area.[1][2][3] Below are common issues encountered during experiments, their potential causes, and recommended solutions.

Issue Potential Cause Recommended Solution
Low Apparent Permeability (Papp) in PAMPA Assay High polar surface area (PSA) of the PROTAC molecule.- Linker Modification: Replace polar linkers (e.g., long PEG chains) with more hydrophobic linkers (e.g., alkyl chains or phenyl rings).[4] - Introduce Intramolecular Hydrogen Bonds: Design the linker and warhead/E3 ligase ligand connection points to favor conformations that shield polar groups.[4][5] - Amide-to-Ester Substitution: Replacing amide bonds in the linker with esters can improve permeability.[6]
High molecular weight (MW > 800 Da).[7][8]- Linker Optimization: Use shorter, more rigid linkers to reduce overall molecular size.[5][8][9] - E3 Ligase Ligand Choice: If possible, utilize smaller E3 ligase ligands.[10][11]
Poor solubility in the assay buffer.- Optimize Assay Conditions: For poorly soluble compounds, adding a small percentage of BSA (e.g., 0.25%) to the assay buffer can improve recovery, though this is more common for Caco-2 assays.[12] - Formulation Strategies: Investigate the use of biorelevant buffers (e.g., FaSSIF/FeSSIF) that may better reflect in vivo solubility.[4]
High Efflux Ratio in Caco-2 Assay (Papp B-A >> Papp A-B) The PROTAC is a substrate for efflux transporters (e.g., P-glycoprotein).- Co-administration with Inhibitors: Perform the Caco-2 assay in the presence of known efflux transporter inhibitors (e.g., verapamil for P-gp) to confirm efflux.[13] - Structural Modification: Modify the PROTAC structure to reduce its recognition by efflux transporters. This can involve altering charge, lipophilicity, or specific chemical moieties. - Linker Modification: Replacing a PEG linker with a 1,4-disubstituted phenyl ring has been shown to decrease efflux.[14]
Low Recovery in Permeability Assays Non-specific binding to the assay plates or cell monolayer.- Addition of BSA: Incorporating a low concentration of Bovine Serum Albumin (BSA), such as 0.25-0.5%, into the basolateral compartment or both compartments of the Caco-2 assay can reduce non-specific binding and improve recovery.[12] - Optimize Incubation Time: Shorter incubation times may reduce the extent of non-specific binding. However, this needs to be balanced with achieving detectable concentrations in the acceptor well.[12]
Inconsistent Permeability Data Experimental variability.- Ensure Monolayer Integrity: In Caco-2 assays, verify the integrity of the cell monolayer using a marker like Lucifer yellow.[15] - Accurate Quantification: Use a sensitive and validated analytical method, such as LC-MS/MS, for accurate quantification of the PROTAC in donor and acceptor wells.[12] - Reproducibility: Run experiments in triplicate or quadruplicate to ensure the reliability of the data.[15]

Frequently Asked Questions (FAQs)

Q1: Why do my this compound PROTACs have low cellular permeability?

PROTACs, by their nature, are large molecules that often fall outside the typical "Rule of 5" for oral bioavailability.[1][16] Their high molecular weight (often >800 Da), large polar surface area (PSA), and number of rotatable bonds can all contribute to poor passive diffusion across the cell membrane.[1][7][8]

Q2: How does the linker composition affect the permeability of my PROTAC?

The linker plays a critical role in determining the physicochemical properties of a PROTAC.[17]

  • Length: Shorter linkers are generally preferred to reduce molecular weight.[8][17]

  • Flexibility and Rigidity: While some flexibility is needed for the formation of a stable ternary complex, overly flexible linkers like long PEG chains can increase the PSA.[5] Introducing rigid elements, such as piperidine or piperazine moieties, can improve both rigidity and water solubility.[5][9]

  • Hydrophobicity: Replacing hydrophilic linkers (e.g., PEG) with more hydrophobic ones (e.g., alkyl chains or aromatic rings) can enhance permeability.[4]

  • Hydrogen Bonding: The presence of hydrogen bond donors and acceptors in the linker can negatively impact permeability.[7][8]

Q3: What is the "molecular chameleon" or "chameleonic" concept and how can I apply it to my PROTAC design?

The "molecular chameleon" concept describes the ability of some larger molecules to adopt different conformations depending on their environment.[16] In a polar, aqueous environment (like the extracellular space), the PROTAC may be in a more extended conformation. However, to cross the non-polar lipid bilayer of the cell membrane, it can fold into a more compact shape, shielding its polar groups and reducing its PSA through intramolecular hydrogen bonds.[4][5][18] To encourage this, you can design linkers that facilitate the formation of these folded, lower-polarity conformations.[18][19]

Q4: Should I use a PAMPA or Caco-2 assay to measure the permeability of my PROTACs?

Both assays have their advantages and are often used in conjunction.

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, cost-effective assay that measures passive diffusion across an artificial lipid membrane.[15][20] It is useful for early-stage screening and ranking of compounds based on their passive permeability.[20] However, it does not account for active transport or paracellular routes.[15]

  • Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express efflux transporters, thus mimicking the intestinal barrier.[13] It provides more biologically relevant data, including information on both passive diffusion and active transport (efflux).[5][13][21] It is considered the gold standard for in vitro prediction of oral drug absorption.[13] For PROTACs, the Caco-2 assay is often recommended as it can identify issues with efflux that would be missed by PAMPA.[21]

Q5: What are some advanced strategies to improve the cellular uptake of my PROTACs?

Beyond linker modifications, several other strategies can be employed:

  • Prodrugs: The polarity of a PROTAC can be masked by adding lipophilic groups that are cleaved off inside the cell, releasing the active PROTAC.[5] For instance, a carboxylic acid group could be converted to an ethyl ester to enhance cell permeability.[16][22]

  • CLIPTACs (in-cell click-formed proteolysis targeting chimeras): This approach involves synthesizing the PROTAC inside the cell from two smaller, more permeable fragments.[16][22] The cell is treated with the warhead and the E3 ligase ligand separately, each tagged with a reactive group that allows them to "click" together intracellularly.[16]

  • Receptor-Mediated Delivery: The PROTAC can be conjugated to a ligand that binds to a cell surface receptor, facilitating its entry into the cell.[5]

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of this compound PROTACs.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)

  • 96-well acceptor plates

  • Lecithin in dodecane solution (e.g., 1% w/v)[23]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Test PROTAC compounds

  • Reference compounds (high and low permeability controls)

  • LC-MS/MS system for analysis

Methodology:

  • Prepare Solutions:

    • Dissolve test and reference compounds in DMSO to create stock solutions (e.g., 10 mM).

    • Prepare a working solution of each compound (e.g., 10 µM) in PBS with a final DMSO concentration of 5%.[23]

  • Coat the Filter Plate:

    • Carefully add 5 µL of the lecithin/dodecane solution to the membrane of each well of the filter plate.[23] Allow it to impregnate the membrane for at least 5 minutes.

  • Add Acceptor Solution:

    • Add 300 µL of PBS (with 5% DMSO) to each well of the acceptor plate.[23]

  • Assemble the PAMPA Sandwich:

    • Place the lipid-coated filter plate (donor plate) on top of the acceptor plate.

  • Add Donor Solution:

    • Add 150 µL of the compound working solution to each well of the donor plate.[23]

  • Incubation:

    • Cover the plate assembly and incubate at room temperature for 10-20 hours in a moist chamber.[23]

  • Sample Collection and Analysis:

    • After incubation, carefully separate the plates.

    • Collect samples from both the donor and acceptor wells.

    • Analyze the concentration of the compound in each sample by LC-MS/MS.[23]

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Ceq))

where:

  • Vd = volume of donor well

  • Va = volume of acceptor well

  • A = area of the membrane

  • t = incubation time

  • Ca(t) = concentration in the acceptor well at time t

  • Ceq = equilibrium concentration = (Cd(t) * Vd + Ca(t) * Va) / (Vd + Va)

  • Cd(t) = concentration in the donor well at time t

Caco-2 Permeability Assay

Objective: To assess the bidirectional permeability and efflux of this compound PROTACs across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

  • Lucifer yellow solution (for monolayer integrity testing)

  • Test PROTAC compounds

  • Reference compounds (for low and high permeability, and efflux substrates)

  • BSA (Bovine Serum Albumin)

  • LC-MS/MS system for analysis

Methodology:

  • Cell Culture:

    • Seed Caco-2 cells onto Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[13]

  • Monolayer Integrity Test:

    • Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer.

    • Alternatively, perform a Lucifer yellow permeability test. A low Papp for Lucifer yellow indicates a tight monolayer.

  • Prepare Solutions:

    • Prepare transport buffer. For compounds with low recovery, consider adding 0.25-0.5% BSA to the buffer in the basolateral (acceptor) compartment.[12]

    • Prepare dosing solutions of the test and reference compounds in the transport buffer (e.g., at 10 µM).[12]

  • Permeability Measurement (Apical to Basolateral - A-B):

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Add the dosing solution to the apical (A) compartment and fresh transport buffer to the basolateral (B) compartment.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 90-120 minutes).[12]

    • At the end of the incubation, collect samples from both compartments for LC-MS/MS analysis.

  • Permeability Measurement (Basolateral to Apical - B-A):

    • Simultaneously, in a separate set of wells, perform the transport experiment in the reverse direction.

    • Add the dosing solution to the basolateral (B) compartment and fresh transport buffer to the apical (A) compartment.

    • Incubate and collect samples as described above.

  • Sample Analysis:

    • Determine the concentration of the compound in all samples using a validated LC-MS/MS method.

Data Analysis:

  • Calculate Papp: The apparent permeability (Papp) in cm/s is calculated for both A-B and B-A directions using the formula:

    Papp = (dQ/dt) / (A * C0)

    where:

    • dQ/dt = rate of permeation

    • A = surface area of the membrane

    • C0 = initial concentration in the donor compartment

  • Calculate Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B)

    An efflux ratio greater than 2 is generally considered indicative of active efflux.[13]

Visualizations

PROTAC Mechanism of Action

PROTAC_MoA cluster_cell Cell cluster_ternary Ternary Complex PROTAC PROTAC Ternary POI-PROTAC-E3 PROTAC->Ternary Binds POI Target Protein (e.g., BTK) POI->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Facilitates Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Recruits Degradation Degraded Peptides Proteasome->Degradation Degrades

Caption: General mechanism of action for a PROTAC, leading to target protein degradation.

Troubleshooting Workflow for Low Permeability

Troubleshooting_Workflow Start Start: Low Cellular Activity Observed Assess_Perm Assess Permeability (PAMPA / Caco-2) Start->Assess_Perm Is_Perm_Low Is Permeability Low? Assess_Perm->Is_Perm_Low PAMPA_Low Low PAMPA (Passive Perm.)? Is_Perm_Low->PAMPA_Low Yes Perm_OK Permeability OK Is_Perm_Low->Perm_OK No Caco2_Efflux High Caco-2 Efflux? PAMPA_Low->Caco2_Efflux No Optimize_Passive Optimize for Passive Permeability: - Reduce PSA/MW - Modify Linker - Intro. IMHB PAMPA_Low->Optimize_Passive Yes Optimize_Efflux Address Efflux: - Modify Structure - Avoid P-gp Substrate Motifs Caco2_Efflux->Optimize_Efflux Yes Other_Issues Investigate Other Issues: - Ternary Complex Formation - Target Engagement - Stability Caco2_Efflux->Other_Issues No Re_evaluate Re-synthesize & Re-evaluate Permeability Optimize_Passive->Re_evaluate Optimize_Efflux->Re_evaluate Re_evaluate->Assess_Perm Perm_OK->Other_Issues

Caption: A logical workflow for troubleshooting poor cellular permeability of PROTACs.

Decision Flowchart for Permeability Enhancement Strategy

Permeability_Strategy Start Goal: Improve PROTAC Cellular Permeability Issue Primary Issue Identified Start->Issue High_PSA High PSA / HBD Count Issue->High_PSA Passive Diffusion High_MW High Molecular Weight Issue->High_MW Passive Diffusion Efflux Active Efflux Issue->Efflux Active Transport Solubility Poor Solubility Issue->Solubility Physicochemical Strategy1 Strategy: Linker Modification (Hydrophobic, Rigid) High_PSA->Strategy1 Strategy2 Strategy: Intramolecular Hydrogen Bonds High_PSA->Strategy2 High_MW->Strategy1 Strategy4 Strategy: CLIPTACs High_MW->Strategy4 Efflux->Strategy1 Strategy3 Strategy: Prodrug Approach Solubility->Strategy3

Caption: Decision-making flowchart for selecting a permeability enhancement strategy.

References

Addressing off-target effects of N-piperidine Ibrutinib hydrochloride in cell assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals utilizing N-piperidine Ibrutinib hydrochloride in cell-based assays. It provides troubleshooting advice, frequently asked questions, and detailed protocols to help address potential off-target effects and other common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Q1: What is this compound and how does it differ from standard Ibrutinib?

A: this compound is a derivative of Ibrutinib designed to be a reversible inhibitor of Bruton's tyrosine kinase (BTK).[1] The primary advantage of this modification is its potent activity against both wild-type (WT) BTK and the C481S mutant version, which confers resistance to the irreversible covalent inhibitor Ibrutinib.[1][2][3] This makes it a valuable tool for studying and potentially overcoming Ibrutinib resistance.

Q2: I'm observing higher-than-expected cytotoxicity in my cell line. Could this be an off-target effect?

A: Yes, unexpected cytotoxicity could be due to off-target effects. While N-piperidine Ibrutinib is a potent BTK inhibitor, like many kinase inhibitors, it may interact with other kinases. Ibrutinib is known to inhibit other kinases, such as those in the TEC family, EGFR, and CSK, which can lead to various cellular effects.[4][5][6] To investigate this:

  • Perform a Dose-Response Curve: Determine the IC50 value in your specific cell line and compare it to the known IC50 for BTK inhibition (see data table below). A significant discrepancy may suggest off-target activity.

  • Use a Rescue Experiment: If your cell line's viability is dependent on BTK signaling, assess whether the cytotoxic effects can be rescued by activating downstream signaling components independent of BTK.

  • Profile Off-Target Kinases: Use Western blotting to check the phosphorylation status of known Ibrutinib off-targets that are expressed in your cell model (e.g., phospho-EGFR, phospho-SRC family kinases as a proxy for CSK activity).

Q3: My Western blot shows incomplete inhibition of BTK phosphorylation (p-BTK Y223), even at high concentrations. What's going wrong?

A: Several factors could contribute to this observation:

  • Compound Solubility: this compound has limited solubility. Ensure your stock solution is fully dissolved in fresh DMSO and that the final concentration in your cell culture medium does not exceed its solubility limit, which can cause the compound to precipitate.[1]

  • Reversible Inhibition: As a reversible inhibitor, a constant equilibrium exists between the compound and the kinase. In cellular assays with high ATP concentrations, you may require higher concentrations of the inhibitor to achieve complete target suppression compared to in vitro kinase assays.

  • Cellular ATP Levels: High intracellular ATP can compete with the inhibitor for the kinase's ATP-binding pocket, reducing its apparent potency.

  • Assay Timing: Ensure you are lysing the cells at an appropriate time point after treatment to observe maximal inhibition. A time-course experiment (e.g., 1, 4, 8, 24 hours) can help optimize this.

Q4: How can I definitively distinguish between on-target (BTK-mediated) and off-target effects in my assay?

A: This is a critical experimental question. A multi-pronged approach is best:

  • Use a Structurally Unrelated BTK Inhibitor: Compare the phenotype observed with N-piperidine Ibrutinib to that of another BTK inhibitor with a different chemical scaffold. If both compounds produce the same effect, it is more likely to be on-target.

  • BTK Knockdown/Knockout Models: The most definitive method is to use a cell line where BTK has been knocked down (siRNA/shRNA) or knocked out (CRISPR). An on-target effect should be mimicked by the genetic depletion of BTK and the addition of the inhibitor should have no further effect in the knockout cells.

  • Kinase Selectivity Profiling: Perform an in vitro kinase panel assay to empirically determine the selectivity profile of this compound against a broad range of kinases. This can reveal unexpected off-targets that may be relevant in your cellular context.

Quantitative Data: Inhibitor Potency

The following table summarizes the known inhibitory concentrations (IC50) for this compound and Ibrutinib against key targets. Note that the off-target profile for N-piperidine Ibrutinib is not as extensively characterized as that of Ibrutinib.

CompoundTargetIC50 (nM)Compound TypeReference
N-piperidine Ibrutinib HCl Wild-Type BTK51.0Reversible[1][2][3]
C481S Mutant BTK 30.7 Reversible[1][2][3]
Ibrutinib Wild-Type BTK0.5Irreversible (Covalent)[7]
C481S Mutant BTK>1000Irreversible (Covalent)
TEC3.2 - 78Irreversible (Covalent)[8]
ITK10Irreversible (Covalent)[7]
EGFR5.8Irreversible (Covalent)[7]
CSK~1.0 (relative to BTK)Irreversible (Covalent)[9]

Visualizations: Pathways and Workflows

Signaling Pathway Diagram

This diagram illustrates the central role of BTK in B-cell receptor (BCR) signaling and highlights major kinases that are known off-targets of the parent compound, Ibrutinib.

BCR Signaling and Potential Ibrutinib Off-Target Pathways cluster_bcr BCR Signaling cluster_off_target Potential Off-Target Pathways BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 Downstream Proliferation, Survival, Adhesion PLCG2->Downstream EGFR EGFR Other_Downstream Other Cellular Effects (e.g., Cytotoxicity, Adhesion) EGFR->Other_Downstream TEC TEC Family (ITK, TEC) TEC->Other_Downstream CSK CSK CSK->Other_Downstream Inhibitor N-piperidine Ibrutinib HCl Inhibitor->BTK On-Target (Reversible) Inhibitor->EGFR Off-Target? Inhibitor->TEC Off-Target? Inhibitor->CSK Off-Target?

Caption: Simplified BCR signaling and potential off-target kinases.

Experimental Workflow Diagram

This workflow provides a logical sequence of experiments to troubleshoot unexpected results and determine if they are caused by off-target effects.

Workflow: Investigating Unexpected Cellular Effects obs Observation: Unexpected Phenotype (e.g., high cytotoxicity) dose 1. Perform Dose-Response (Cell Viability Assay) obs->dose ic50 Is IC50 >> BTK IC50? dose->ic50 western 2. Confirm Target Engagement (Western Blot for p-BTK) ic50->western No off_target_wb 3. Probe Key Off-Targets (Western Blot for p-EGFR, p-SRC, etc.) ic50->off_target_wb Yes engage Is BTK phosphorylation fully inhibited at active conc.? western->engage engage->off_target_wb No conclusion_on Conclusion: Phenotype is likely ON-TARGET engage->conclusion_on Yes off_target_phos Is phosphorylation of off-targets inhibited? off_target_wb->off_target_phos knockout 4. Use BTK Knockdown/Knockout or Unrelated Inhibitor off_target_phos->knockout Yes off_target_phos->conclusion_on No pheno_match Does phenotype persist in BTK KO cells? knockout->pheno_match conclusion_off Conclusion: Phenotype is likely OFF-TARGET pheno_match->conclusion_off Yes pheno_match->conclusion_on No

Caption: A step-by-step workflow for troubleshooting off-target effects.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT/AlamarBlue)

This protocol is for determining the cytotoxic or cytostatic effects of this compound.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells) or acclimate for 2-4 hours (for suspension cells).

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium and add 100 µL of the compound dilutions to the appropriate wells. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Reagent Addition:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) and mix thoroughly.[10]

    • For AlamarBlue (Resazurin): Add 10 µL of AlamarBlue reagent to each well and incubate for 1-4 hours at 37°C, protected from light.[10]

  • Data Acquisition: Read the absorbance at 570 nm for MTT or fluorescence (Ex/Em ~560/590 nm) for AlamarBlue using a microplate reader.

  • Analysis: Normalize the data to the vehicle control wells and plot the percent viability versus log[inhibitor concentration] to calculate the IC50 value.

Protocol 2: Western Blotting for Phospho-Kinase Analysis

This protocol is to assess the phosphorylation status of BTK and potential off-targets.

  • Cell Treatment & Lysis: Plate and treat cells with various concentrations of the inhibitor for a predetermined time (e.g., 1-4 hours). Wash cells once with ice-cold PBS. Lyse the cells on ice using a lysis buffer (e.g., RIPA) supplemented with protease and, critically, phosphatase inhibitors.[11][12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[11]

  • SDS-PAGE and Transfer: Load 20-40 µg of protein per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using non-fat dry milk for blocking when probing for phosphoproteins, as it contains phosphoproteins that can increase background.[11][12]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-BTK Y223) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[13][14]

  • Washing and Secondary Antibody: Wash the membrane three times for 5-10 minutes each in TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in the previous step. Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager or film.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., total BTK) or a housekeeping protein like GAPDH.

Protocol 3: In Vitro Kinase Activity & Inhibitor Profiling Assay

This is a general protocol to determine the IC50 of an inhibitor against purified kinases. Commercial kits (e.g., ADP-Glo™, Z'-LYTE™) are widely available and recommended.

  • Reaction Setup: In a 96-well or 384-well plate, prepare a reaction mixture containing the purified kinase of interest and its specific substrate peptide in kinase reaction buffer.[15]

  • Inhibitor Addition: Add serial dilutions of this compound or a control inhibitor (e.g., Staurosporine) to the wells. Include a "no inhibitor" control for 100% activity and a "no enzyme" control for background. Pre-incubate the kinase and inhibitor for 10-20 minutes.[15]

  • Initiate Reaction: Start the kinase reaction by adding a solution containing a pre-determined concentration of ATP (often at the Km value for the specific kinase).[16] Incubate at 30°C for the optimized reaction time (e.g., 30-60 minutes).

  • Stop Reaction & Detect Signal: Stop the reaction and measure the kinase activity. The detection method depends on the assay format:

    • Luminescence-based (e.g., ADP-Glo™): Add a reagent that depletes the remaining ATP, then add a second reagent to convert the generated ADP back to ATP, which is then used to produce a light signal via luciferase.[17] The signal is proportional to kinase activity.

    • Fluorescence/FRET-based: Use a phosphorylated substrate that can be detected by a phospho-specific antibody coupled to a fluorescent readout.

  • Data Analysis: Subtract the background, normalize the data to the "no inhibitor" control, and plot the percent inhibition versus log[inhibitor concentration] to determine the IC50 value.

References

N-piperidine Ibrutinib hydrochloride degradation and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and storage of N-piperidine Ibrutinib hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Ibrutinib hydrochloride?

A1: Ibrutinib hydrochloride is susceptible to degradation under several conditions, primarily hydrolysis (acidic and basic), oxidation, and thermal stress.[1][2][3][4][5]

  • Acidic and Basic Hydrolysis: Degradation is observed in both acidic and basic environments.[4][5] Alkaline conditions, in particular, lead to a higher rate of degradation.[3]

  • Oxidative Degradation: Ibrutinib is highly sensitive to oxidative stress, which can lead to the formation of several degradation impurities.[5][6]

  • Thermal Degradation: Exposure to high temperatures can cause thermal degradation.[7][8] This may also lead to the formation of impurities like ibrutinib di-piperidine and potentially polymerization.[7]

  • Photolytic Degradation: Ibrutinib has been found to be relatively stable under photolytic conditions.[4][5]

Below is a simplified representation of the main degradation pathways.

Ibrutinib Ibrutinib Hydrochloride Acid Acidic Hydrolysis Ibrutinib->Acid 1M HCl, 80°C Base Basic Hydrolysis Ibrutinib->Base 1M NaOH, 80°C Oxidation Oxidative Stress Ibrutinib->Oxidation 10% H2O2, RT Heat Thermal Stress Ibrutinib->Heat DP1 Degradation Product I Acid->DP1 Base->DP1 DP2 Degradation Product II Base->DP2 DP3 Degradation Product III Oxidation->DP3 Polymerization Polymerization Products Heat->Polymerization cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Ibrutinib Stock Solution Acid Acid Hydrolysis (e.g., 1M HCl at 80°C) Prep->Acid Base Base Hydrolysis (e.g., 1M NaOH at 80°C) Prep->Base Oxidative Oxidation (e.g., 10% H2O2 at RT) Prep->Oxidative Thermal Thermal Stress (e.g., 80°C) Prep->Thermal Photolytic Photolytic Stress (e.g., UV/Vis light) Prep->Photolytic Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute Samples Oxidative->Dilute Thermal->Dilute Photolytic->Dilute Neutralize->Dilute Analyze Analyze by HPLC/UPLC Dilute->Analyze

References

Technical Support Center: Synthesis of (R)-1-(piperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (N-piperidine Ibrutinib)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of the key Ibrutinib precursor, (R)-1-(piperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, herein referred to as N-piperidine Ibrutinib. This crucial intermediate is the foundation for the synthesis of Ibrutinib and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is "N-piperidine Ibrutinib"?

A1: N-piperidine Ibrutinib refers to the core structure of Ibrutinib without the acryloyl group on the piperidine ring. Its chemical name is (R)-1-(piperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. It is a potent inhibitor of Bruton's tyrosine kinase (BTK) and serves as a key intermediate in the synthesis of Ibrutinib and related compounds, including PROTACs.[1][2][3]

Q2: What are the common synthetic routes to prepare N-piperidine Ibrutinib?

A2: The most prevalent synthetic strategies involve the coupling of a protected piperidine derivative with the pyrazolopyrimidine core. Key reactions include the Mitsunobu reaction and the Suzuki coupling, followed by a deprotection step to yield the final product.[4][5][6]

Q3: Why is the stereochemistry of the piperidine ring important?

A3: The (R)-configuration of the piperidine ring is crucial for the biological activity of Ibrutinib. Using the incorrect enantiomer or a racemic mixture of the piperidine starting material will result in a final product with significantly reduced or no therapeutic efficacy. It is essential to use the correct chiral starting materials, such as (S)-N-Boc-3-hydroxypiperidine for a Mitsunobu reaction, which proceeds with inversion of stereochemistry.

Q4: What are the critical parameters to control during a Suzuki coupling reaction in this synthesis?

A4: For the Suzuki coupling of an iodo-pyrazolopyrimidine intermediate with 4-phenoxyphenylboronic acid, critical parameters include the choice of palladium catalyst and ligand, the base, solvent system, and reaction temperature. Inadequate control of these parameters can lead to low yields, decomposition of starting materials, and formation of impurities.[4]

Q5: How can I remove the Boc protecting group from the piperidine nitrogen?

A5: The tert-butoxycarbonyl (Boc) protecting group can be efficiently removed using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) at room temperature.[4] The reaction progress should be monitored by TLC or LC-MS to ensure complete deprotection.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield in Mitsunobu reaction 1. Incomplete reaction. 2. Degradation of reagents (DEAD, DIAD). 3. Steric hindrance. 4. Racemization of the chiral center.[7]1. Increase reaction time and/or temperature. 2. Use freshly opened or purified azodicarboxylate reagents. 3. Ensure anhydrous reaction conditions. 4. Use a less sterically hindered phosphine ligand.
Incomplete Suzuki coupling 1. Inactive catalyst. 2. Inappropriate base or solvent. 3. Low reaction temperature.1. Use a fresh batch of palladium catalyst and ligand. Consider using a more active catalyst system (e.g., a palladacycle). 2. Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water). 3. Gradually increase the reaction temperature while monitoring for decomposition.
Formation of impurities during reaction 1. Side reactions due to high temperatures. 2. Presence of oxygen in the reaction mixture. 3. Genotoxic impurities from starting materials or reagents.[8]1. Optimize the reaction temperature to the lowest effective level. 2. Ensure all reactions, especially palladium-catalyzed couplings, are performed under an inert atmosphere (e.g., nitrogen or argon). 3. Use high-purity starting materials and reagents. Purify intermediates at each step.
Difficulty in purification of the final product 1. Presence of closely related impurities. 2. Product instability.1. Employ column chromatography with a carefully selected solvent system. Consider using a different stationary phase if separation is challenging. 2. Handle the purified product under an inert atmosphere and store it at low temperatures to prevent degradation.
Incomplete Boc deprotection 1. Insufficient amount of acid. 2. Short reaction time.1. Increase the equivalents of trifluoroacetic acid (TFA). 2. Extend the reaction time and monitor by TLC or LC-MS until the starting material is fully consumed.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl (R)-(3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate) via Mitsunobu Reaction

This protocol describes the coupling of the pyrazolopyrimidine core with a protected piperidine alcohol.

Materials:

  • 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • (S)-N-Boc-3-hydroxypiperidine

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine and (S)-N-Boc-3-hydroxypiperidine in anhydrous THF at 0 °C, add triphenylphosphine.

  • Slowly add DIAD or DEAD dropwise to the mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired product.

Protocol 2: Synthesis of tert-butyl (R)-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate) via Suzuki Coupling

This protocol details the palladium-catalyzed cross-coupling reaction.

Materials:

  • tert-butyl (R)-(3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate)

  • 4-Phenoxyphenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Potassium carbonate)

  • Solvent system (e.g., Dioxane and Water)

Procedure:

  • In a reaction vessel, combine tert-butyl (R)-(3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate), 4-phenoxyphenylboronic acid, and potassium carbonate.

  • Add the solvent system (e.g., a 3:1 mixture of dioxane and water).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Deprotection to Yield N-piperidine Ibrutinib

This protocol describes the final deprotection step.

Materials:

  • tert-butyl (R)-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected intermediate in dichloromethane.

  • Add trifluoroacetic acid (typically 5-10 equivalents) to the solution at room temperature.

  • Stir the reaction for 1-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in an appropriate solvent and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate to yield N-piperidine Ibrutinib. Further purification may be performed if necessary.

Visualizations

experimental_workflow cluster_mitsunobu Step 1: Mitsunobu Reaction cluster_suzuki Step 2: Suzuki Coupling cluster_deprotection Step 3: Deprotection A 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine C PPh3, DIAD, THF A->C B (S)-N-Boc-3-hydroxypiperidine B->C D Boc-protected Iodo-intermediate C->D Inversion of Stereochemistry F Pd Catalyst, Base D->F E 4-Phenoxyphenylboronic acid E->F G Boc-protected Intermediate F->G H TFA, DCM G->H I N-piperidine Ibrutinib H->I

Caption: Synthetic workflow for N-piperidine Ibrutinib.

troubleshooting_logic Start Low Reaction Yield ReactionType Identify Reaction Step Start->ReactionType Mitsunobu Mitsunobu Reaction ReactionType->Mitsunobu Step 1 Suzuki Suzuki Coupling ReactionType->Suzuki Step 2 Deprotection Deprotection ReactionType->Deprotection Step 3 CheckReagents Check Reagent Quality (DIAD/DEAD) Mitsunobu->CheckReagents CheckConditionsM Optimize Conditions (Temp, Time) Mitsunobu->CheckConditionsM CheckCatalyst Check Catalyst Activity Suzuki->CheckCatalyst CheckConditionsS Optimize Conditions (Base, Solvent) Suzuki->CheckConditionsS CheckAcid Increase Acid Equivalents Deprotection->CheckAcid CheckTimeD Increase Reaction Time Deprotection->CheckTimeD

Caption: Troubleshooting logic for low reaction yields.

References

Technical Support Center: Enhancing the In Vivo Stability of N-piperidine Ibrutinib Hydrochloride-Derived PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the in vivo performance of Proteolysis Targeting Chimeras (PROTACs) derived from N-piperidine Ibrutinib hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in PROTACs?

A1: this compound is a reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] Unlike its parent compound Ibrutinib, which binds covalently to BTK, the N-piperidine derivative binds reversibly. This reversible binding is often preferred for PROTAC design as it can facilitate the catalytic cycle of target protein degradation.[3][4] It serves as the "warhead" of the PROTAC, specifically targeting BTK for degradation by the cellular ubiquitin-proteasome system.

Q2: What are the main challenges affecting the in vivo stability of these PROTACs?

A2: PROTACs derived from this compound, like many other PROTACs, often face challenges related to their physicochemical properties. These include high molecular weight, poor aqueous solubility, and low cell permeability, which can lead to suboptimal pharmacokinetic profiles and limited oral bioavailability.[5][6] Metabolic instability, particularly cleavage of the linker, is another significant hurdle.

Q3: How can I improve the oral bioavailability of my Ibrutinib-based PROTAC?

A3: Several strategies can be employed to enhance oral bioavailability. Optimizing the linker by altering its length, composition, and attachment points can improve metabolic stability and permeability.[6][7] Formulation strategies, such as administering the PROTAC with food or using solubility-enhancing excipients, have also shown promise.[7] Additionally, a prodrug approach, where a metabolically labile group is attached to the PROTAC to improve its absorption, can be considered.[6]

Q4: My PROTAC shows good in vitro degradation but is inactive in vivo. What are the possible reasons?

A4: This discrepancy is a common challenge. The primary reasons include poor pharmacokinetic properties such as rapid clearance, low exposure in target tissues, and metabolic instability. The PROTAC may be quickly metabolized and cleared from the body before it can effectively engage BTK and the E3 ligase in vivo. Tissue-specific differences in the expression levels of the recruited E3 ligase or deubiquitinating enzymes can also lead to varied efficacy between in vitro and in vivo settings.[8]

Q5: Are there known off-target effects associated with Ibrutinib-based PROTACs?

A5: Yes, off-target effects can be a concern. The Ibrutinib warhead itself can bind to other kinases, and this can lead to toxicities.[8][9][10][] However, PROTACs can sometimes exhibit improved selectivity compared to the parent inhibitor due to the requirement of forming a stable ternary complex with the target and the E3 ligase.[3][8] Careful design of the PROTAC and thorough off-target profiling are crucial. For instance, some Ibrutinib-based PROTACs have been shown to degrade other kinases like LCK and CSK.[8]

Troubleshooting Guides

Problem 1: Low or No Target Degradation In Vivo
Possible Cause Troubleshooting Steps
Poor Pharmacokinetics (PK) 1. Assess Metabolic Stability: Perform a microsomal stability assay to determine the PROTAC's half-life in the presence of liver enzymes.[5] 2. Evaluate Permeability: Use a Caco-2 permeability assay to assess intestinal absorption potential.[5] 3. Conduct a Pilot PK Study: Administer a single dose to a small group of animals and measure plasma concentrations over time to determine key PK parameters like Cmax, AUC, and half-life.[12]
Inefficient Ternary Complex Formation In Vivo 1. Optimize Linker: Synthesize analogs with different linker lengths and compositions to improve the geometry of the ternary complex.[6] 2. Change E3 Ligase Ligand: If using a Cereblon (CRBN)-based ligand, consider switching to a von Hippel-Lindau (VHL) ligand, or vice versa, as the expression and activity of E3 ligases can vary between cell types and tissues.[8]
Formulation Issues 1. Improve Solubility: Test different formulation vehicles to enhance the solubility and absorption of the PROTAC.[6] Consider co-solvents, surfactants, or amorphous solid dispersions.
Tissue-Specific Factors 1. Measure Target and E3 Ligase Levels in Target Tissue: Confirm the expression of both BTK and the recruited E3 ligase in the tissue of interest. Low levels of either can limit PROTAC efficacy.[8]
Problem 2: High In Vivo Toxicity
Possible Cause Troubleshooting Steps
Off-Target Effects of the Warhead 1. Profile Kinase Selectivity: Perform a broad kinase panel screening to identify off-target interactions of the N-piperidine Ibrutinib warhead.[8][9] 2. Modify the Warhead: If significant off-target binding is observed, consider chemical modifications to the warhead to improve its selectivity for BTK.
Off-Target Degradation 1. Proteomics-Based Off-Target Screening: Use quantitative proteomics to identify unintended protein degradation in cells or tissues treated with the PROTAC. 2. Modify Linker or E3 Ligase Ligand: Altering the linker or E3 ligase ligand can change the repertoire of degraded proteins.
"Hook Effect" at High Doses 1. Dose-Response Study: Conduct a thorough dose-response study in vivo to determine the optimal therapeutic window. The "hook effect," where efficacy decreases at higher concentrations, can sometimes lead to toxicity from the unbound PROTAC.[13]
Metabolite Toxicity 1. Metabolite Identification Studies: Identify the major metabolites of the PROTAC and assess their toxicity.

Quantitative Data Summary

The following tables summarize key in vitro and in vivo parameters for selected this compound-derived PROTACs.

Table 1: In Vitro Degradation Potency

PROTACE3 Ligase LigandCell LineDC₅₀ (nM)Dₘₐₓ (%)Reference
SJF620 Pomalidomide (CRBN)MOLM-147.9>95[14]
SJF608 Pomalidomide (CRBN)Not Specified8.3Not Specified[14]
SJF678 Pomalidomide (CRBN)Not Specified162Not Specified[14]
SJF638 Pomalidomide (CRBN)Not Specified374Not Specified[14]
P13I Pomalidomide (CRBN)Ramos~10>90[15]
MT-802 Pomalidomide (CRBN)Namalwa~70>99[8]
UBX-382 Not Specified (CRBN)TMD-8<10>95[16]

Table 2: Pharmacokinetic Parameters

PROTACSpeciesDose & RouteCₘₐₓ (ng/mL)AUC (ng·h/mL)T₁/₂ (h)Oral Bioavailability (%)Reference
Ibrutinib Human140 mg, oral11.8 ± 6.763.8 ± 36.34-6~3[17]
15-271 Rat5 mg/kg, i.v.141010202.1N/A[5]
15-271 Rat25 mg/kg, oral19317905.335.1[5]
L18I Rat5 mg/kg, i.v.12603680.5N/A[5]
L18I Rat25 mg/kg, oral19.11013.55.5[5]

Experimental Protocols

Microsomal Stability Assay

Objective: To assess the metabolic stability of a PROTAC in the presence of liver microsomes.

Materials:

  • Test PROTAC

  • Liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • Control compounds (one high clearance, one low clearance)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test PROTAC in a suitable solvent (e.g., DMSO).

  • Dilute the liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

  • Prepare the reaction mixture by combining the microsomal solution and the test PROTAC in a microcentrifuge tube or 96-well plate.

  • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent PROTAC.

  • Calculate the percentage of the PROTAC remaining at each time point and determine the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Caco-2 Permeability Assay

Objective: To evaluate the intestinal permeability of a PROTAC.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium and supplements

  • Hank's Balanced Salt Solution (HBSS) or similar transport buffer

  • Test PROTAC

  • Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a polarized monolayer.

  • On the day of the experiment, wash the cell monolayers with pre-warmed transport buffer.

  • Prepare the dosing solution of the test PROTAC in the transport buffer.

  • To measure apical-to-basolateral (A-to-B) permeability, add the dosing solution to the apical chamber and fresh transport buffer to the basolateral chamber.

  • To measure basolateral-to-apical (B-to-A) permeability, add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver chamber and replace with fresh buffer.

  • Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B-A) / Papp(A-B)).

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of a PROTAC following systemic administration.

Materials:

  • Test PROTAC formulated in a suitable vehicle

  • Mice (e.g., C57BL/6 or BALB/c)

  • Dosing syringes and needles

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Acclimate the mice to the housing conditions for at least one week.

  • Fast the mice overnight before dosing (for oral administration).

  • Administer the PROTAC to the mice via the desired route (e.g., intravenous, oral gavage, intraperitoneal).

  • At predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples from a sparse sampling design (e.g., 3-4 mice per time point).

  • Process the blood samples to obtain plasma by centrifugation.

  • Extract the PROTAC from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

  • Quantify the concentration of the PROTAC in the plasma extracts using a validated LC-MS/MS method.

  • Use pharmacokinetic software to calculate key parameters such as Cₘₐₓ, Tₘₐₓ, AUC, clearance, and half-life.

Visualizations

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_protac PROTAC Intervention BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Proteasome Proteasome BTK->Proteasome Degradation PIP2 PIP2 PLCg2->PIP2 IP3_DAG IP3 / DAG PIP2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB_MAPK NF-κB / MAPK Pathways Ca_PKC->NFkB_MAPK Transcription Gene Transcription (Proliferation, Survival) NFkB_MAPK->Transcription PROTAC N-piperidine Ibrutinib PROTAC PROTAC->BTK Binds E3_Ligase E3 Ligase (e.g., CRBN) PROTAC->E3_Ligase Recruits E3_Ligase->BTK Ub Ubiquitin Ub->BTK

Caption: BTK signaling pathway and PROTAC-mediated degradation.

experimental_workflow cluster_invitro cluster_invivo start PROTAC Design & Synthesis invitro In Vitro Evaluation start->invitro stability Microsomal Stability invitro->stability permeability Caco-2 Permeability invitro->permeability degradation Cellular Degradation Assay (DC₅₀, Dₘₐₓ) invitro->degradation invivo In Vivo Studies invitro->invivo Promising Candidates pk_study Pharmacokinetics (PK) in Mice invivo->pk_study pd_study Pharmacodynamics (PD) (Target Degradation in Tissue) invivo->pd_study efficacy Efficacy in Disease Model invivo->efficacy optimize Optimization/ Lead Selection invivo->optimize optimize->start Iterative Redesign

Caption: General experimental workflow for PROTAC development.

References

Validation & Comparative

Comparative Analysis of N-piperidine Ibrutinib hydrochloride and Acalabrutinib in Preclinical BTK C481S Models

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the efficacy and mechanisms of two notable Bruton's Tyrosine Kinase (BTK) inhibitors in the context of the common C481S resistance mutation.

The emergence of the C481S mutation in Bruton's tyrosine kinase (BTK) has presented a significant clinical challenge, conferring resistance to first- and second-generation covalent BTK inhibitors. This guide provides a comparative overview of N-piperidine Ibrutinib hydrochloride, a reversible inhibitor, and Acalabrutinib, a second-generation covalent inhibitor, in preclinical models harboring the BTK C481S mutation.

Executive Summary

This guide offers a head-to-head comparison of this compound and Acalabrutinib, focusing on their performance against the BTK C481S mutant. While Acalabrutinib is a potent inhibitor of wild-type BTK, its efficacy is significantly diminished by the C481S mutation due to its reliance on covalent binding to the Cysteine 481 residue. In contrast, this compound, a reversible inhibitor, demonstrates potent activity against both wild-type and the C481S mutant BTK, highlighting its potential as a therapeutic option in cases of acquired resistance to covalent inhibitors.

Data Presentation

The following table summarizes the in vitro inhibitory activity of this compound and Acalabrutinib against both wild-type (WT) BTK and the C481S mutant.

InhibitorTargetIC50 (nM)Inhibition Mechanism
N-piperidine Ibrutinib HClWT BTK51.0Reversible
C481S BTK 30.7 Reversible
AcalabrutinibWT BTK5.1Covalent, Irreversible
C481S BTK Not specified, significantly reduced activityCovalent, Irreversible

Signaling Pathway and Inhibitor Mechanism

The diagram below illustrates the BTK signaling pathway and the mechanisms of action for both this compound and Acalabrutinib in the context of the C481S mutation.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK_WT BTK (Wild-Type) LYN_SYK->BTK_WT Phosphorylation BTK_C481S BTK (C481S Mutant) LYN_SYK->BTK_C481S Phosphorylation PLCg2 PLCγ2 BTK_WT->PLCg2 Activation BTK_C481S->PLCg2 Activation Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Acalabrutinib Acalabrutinib Acalabrutinib->BTK_WT Covalent Binding (Irreversible Inhibition) Acalabrutinib->BTK_C481S Binding Disrupted (Resistance) N_piperidine N-piperidine Ibrutinib HCl N_piperidine->BTK_WT Reversible Binding (Inhibition) N_piperidine->BTK_C481S Reversible Binding (Inhibition)

BTK Signaling Pathway and Inhibitor Mechanisms

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of BTK inhibitors against the C481S mutant.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (WT & C481S BTK) IC50_Det IC50 Determination Kinase_Assay->IC50_Det Cell_Assay Cell-Based Viability/Proliferation Assay (BTK C481S Mutant Cell Line) Cell_Assay->IC50_Det Xenograft Xenograft Model with BTK C481S Mutant Cells IC50_Det->Xenograft Candidate Selection Treatment Treatment with Inhibitors Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Efficacy_Analysis Efficacy Analysis Tumor_Measurement->Efficacy_Analysis

Experimental Workflow for BTK Inhibitor Evaluation

Experimental Protocols

Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against wild-type and C481S mutant BTK.

Materials:

  • Recombinant human BTK (WT and C481S mutant)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

  • Test compounds (this compound, Acalabrutinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the diluted compounds to the wells of a 384-well plate.

  • Add the BTK enzyme (WT or C481S) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

  • Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

  • The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability Assay

Objective: To assess the effect of the test compounds on the viability of cells expressing the BTK C481S mutation.

Materials:

  • A suitable cell line engineered to express the BTK C481S mutation (e.g., TMD8-BTKC481S)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (this compound, Acalabrutinib) dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar assay

  • 96-well clear-bottom white plates

Procedure:

  • Seed the BTK C481S mutant cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Treat the cells with the diluted compounds and a DMSO vehicle control.

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, bring the plates to room temperature.

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Mix the contents by orbital shaking for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability for each treatment relative to the DMSO control.

  • Determine the IC50 values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The data presented in this guide clearly demonstrate the differential efficacy of this compound and Acalabrutinib in the context of the BTK C481S mutation. While Acalabrutinib is a highly potent inhibitor of wild-type BTK, its covalent mechanism of action renders it susceptible to resistance from the C481S mutation. In contrast, this compound, with its reversible binding mode, maintains potent inhibitory activity against the C481S mutant. This makes it a compelling candidate for further investigation in the treatment of B-cell malignancies that have developed resistance to covalent BTK inhibitors. The experimental protocols provided offer a framework for researchers to independently verify and expand upon these findings.

A Comparative Guide to Mass Spectrometry Validation of BTK Degradation Induced by N-piperidine Ibrutinib Hydrochloride-Based PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Bruton's tyrosine kinase (BTK) degradation induced by Proteolysis Targeting Chimeras (PROTACs) that utilize N-piperidine Ibrutinib hydrochloride as a BTK-binding ligand. It offers a detailed validation of this therapeutic strategy using mass spectrometry, alongside a comparison with alternative BTK-targeting approaches. This document is intended to be an objective resource, supported by experimental data, to aid in the research and development of novel cancer therapeutics.

Introduction to BTK Degradation

Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, making it a prime therapeutic target for various B-cell malignancies.[1][2] While small molecule inhibitors like Ibrutinib have shown significant clinical success, challenges such as acquired resistance, often due to mutations like C481S, and off-target effects persist.[3]

Targeted protein degradation using PROTACs offers a novel therapeutic modality to overcome these limitations.[4] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[5] this compound, a reversible BTK inhibitor, serves as a potent ligand for the development of BTK-targeting PROTACs, such as SJF620.[6][7] These PROTACs have demonstrated the ability to effectively degrade both wild-type and C481S mutant BTK.[6]

Comparative Performance Analysis

The efficacy of BTK-targeting agents can be evaluated based on their inhibitory concentration (IC50) and degradation concentration (DC50). The following tables summarize the performance of this compound, a PROTAC derived from it (SJF620), and other relevant BTK inhibitors and degraders.

CompoundTypeTarget(s)IC50 (nM) for WT BTKIC50 (nM) for C481S BTKDC50 (nM)Reference(s)
N-piperidine Ibrutinib HCl Reversible InhibitorBTK51.030.7N/A[6][7]
SJF620 PROTAC DegraderBTKN/AN/A7.9[6][7]
Ibrutinib Covalent InhibitorBTK, TEC, EGFR~0.5Reduced PotencyN/A[3][8]
Acalabrutinib Covalent InhibitorBTK<5Reduced PotencyN/A[3]
Zanubrutinib Covalent InhibitorBTK<0.5Reduced PotencyN/A[3]
NX-2127 PROTAC DegraderBTK, IKZF1/3N/AN/A<10[9]
BGB-16673 PROTAC DegraderBTKN/AN/APotent[9]

Table 1: In Vitro Performance of BTK Inhibitors and Degraders. This table highlights the half-maximal inhibitory concentration (IC50) for inhibitors and the half-maximal degradation concentration (DC50) for degraders, demonstrating the high potency of PROTACs in inducing BTK degradation. N/A indicates that the metric is not applicable for that compound type.

Compound/TherapyMechanism of ActionKey AdvantagesKey Limitations
Ibrutinib Covalent InhibitionWell-established efficacy.Off-target effects, resistance via C481S mutation.[3]
Second-Gen Inhibitors Covalent InhibitionHigher selectivity, potentially fewer off-target effects than Ibrutinib.[3]Still susceptible to resistance mutations.
BTK PROTACs Targeted DegradationOvercomes resistance mutations, potential for more durable response, can eliminate both scaffolding and enzymatic functions of BTK.[8][9]Larger molecules with potential pharmacokinetic challenges, potential for off-target degradation.[4][10]

Table 2: Qualitative Comparison of BTK-Targeting Strategies. This table provides a high-level comparison of the different therapeutic approaches targeting BTK.

Experimental Protocols for Mass Spectrometry Validation

The validation of PROTAC-induced BTK degradation is critically dependent on robust and sensitive analytical methods. Mass spectrometry-based proteomics is the gold standard for quantifying changes in protein abundance.

Protocol 1: Global Proteome Profiling using Tandem Mass Tag (TMT) Labeling

This protocol provides a quantitative assessment of the entire proteome to confirm the selectivity of BTK degradation and identify any off-target effects.

  • Sample Preparation:

    • Culture human B-cell lymphoma cell lines (e.g., TMD8, RAMOS) and treat with the this compound-based PROTAC (e.g., SJF620) at various concentrations and time points. Include a vehicle control (e.g., DMSO).

    • Harvest cells and lyse using a buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • Protein Digestion:

    • Take a standardized amount of protein (e.g., 100 µg) from each sample.

    • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide.

    • Digest proteins into peptides overnight using sequencing-grade trypsin.

  • TMT Labeling:

    • Desalt the resulting peptide mixtures using C18 solid-phase extraction.

    • Label the peptides from each condition with a unique isobaric TMT tag according to the manufacturer's protocol.

    • Combine the labeled peptide samples into a single tube.

  • Peptide Fractionation:

    • Fractionate the pooled, labeled peptide mixture using high-pH reversed-phase liquid chromatography to reduce sample complexity.

  • LC-MS/MS Analysis:

    • Analyze each fraction by nano-liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Orbitrap).

    • Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method. For DDA, select the top 10-15 most abundant precursor ions for fragmentation (MS/MS) in each cycle.

  • Data Analysis:

    • Process the raw mass spectrometry data using a software suite like Proteome Discoverer or MaxQuant.[11]

    • Identify peptides and proteins by searching the data against a human protein database.

    • Quantify the relative abundance of proteins across the different treatment conditions based on the reporter ion intensities from the TMT tags.

    • Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon PROTAC treatment.[12]

Protocol 2: Targeted BTK Quantification using Parallel Reaction Monitoring (PRM)

This protocol offers a highly sensitive and specific method to quantify the degradation of BTK.

  • Sample Preparation and Digestion:

    • Follow steps 1 and 2 from Protocol 1.

  • Selection of Target Peptides:

    • In silico, select 2-3 unique and readily detectable peptides from the BTK protein sequence. These are your "proteotypic" peptides.

  • LC-MS/MS Analysis:

    • Analyze the digested, unlabeled peptide samples by nano-LC-MS/MS.

    • Use a PRM method where the mass spectrometer is programmed to specifically isolate and fragment the precursor ions of the selected BTK peptides.

  • Data Analysis:

    • Use software like Skyline to analyze the PRM data.

    • Quantify the abundance of the target BTK peptides by integrating the area under the curve of their fragment ion chromatograms.

    • Normalize the BTK peptide abundance to the abundance of peptides from a stable housekeeping protein to control for loading variations.

    • Calculate the percentage of BTK degradation relative to the vehicle-treated control.

Visualizing the Mechanisms and Workflows

To better understand the biological context and experimental procedures, the following diagrams are provided.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 / DAG PLCG2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB NF-κB Ca_PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation

Caption: BTK Signaling Pathway.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination & Degradation BTK BTK (Target Protein) PROTAC BTK PROTAC (N-piperidine Ibrutinib Ligand) BTK->PROTAC Ub_BTK Ubiquitinated BTK PROTAC->Ub_BTK Ubiquitination E3 E3 Ligase (e.g., CRBN) E3->PROTAC Ub Ubiquitin Ub->Ub_BTK Proteasome Proteasome Ub_BTK->Proteasome Degradation Degraded_BTK Degraded BTK Proteasome->Degraded_BTK

Caption: PROTAC Mechanism of Action.

MS_Workflow Cell_Culture Cell Culture & PROTAC Treatment Lysis Cell Lysis & Protein Quantification Cell_Culture->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion Labeling TMT Labeling (Optional, for Global Proteomics) Digestion->Labeling Fractionation Peptide Fractionation Labeling->Fractionation LC_MS LC-MS/MS Analysis Fractionation->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis Validation Validation of BTK Degradation & Selectivity Data_Analysis->Validation

Caption: Mass Spectrometry Workflow.

Conclusion

The use of this compound as a ligand in PROTACs represents a promising strategy to overcome the limitations of traditional BTK inhibitors. Mass spectrometry-based proteomics provides an indispensable toolkit for the validation of these novel therapeutics, enabling precise quantification of BTK degradation and a comprehensive assessment of selectivity. The detailed protocols and comparative data presented in this guide aim to facilitate the advancement of research in this exciting area of drug discovery.

References

A Head-to-Head Comparison of PROTACs from N-piperidine Ibrutinib Hydrochloride and Other BTK Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Bruton's Tyrosine Kinase (BTK) PROTACs

Proteolysis targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality capable of inducing the degradation of target proteins, offering a distinct advantage over traditional small-molecule inhibitors. In the realm of B-cell malignancies, Bruton's Tyrosine Kinase (BTK) is a well-validated therapeutic target. This guide provides a head-to-head comparison of PROTACs derived from two different BTK ligands: N-piperidine Ibrutinib hydrochloride, a reversible derivative of the covalent BTK inhibitor ibrutinib, and GDC-0853 (fenebrutinib), a non-covalent BTK inhibitor.

This comparison focuses on key performance metrics, including degradation efficiency, selectivity, and cellular activity, supported by experimental data and detailed protocols.

Data Presentation: Quantitative Comparison of BTK PROTACs

The following tables summarize the performance of representative PROTACs from each class. SJF620 is a prominent example of a PROTAC derived from this compound, while PTD10 is a well-characterized PROTAC based on the GDC-0853 ligand.

Table 1: Degradation Efficiency of BTK PROTACs

PROTACBTK LigandE3 Ligase LigandCell LineDC₅₀ (nM)Dₘₐₓ (%)Reference
SJF620 N-piperidine IbrutinibLenalidomide analog (CRBN)NAMALWA7.9[1][2][3][4]>90[5][1][2][3][4][5]
SJF608 N-piperidine IbrutinibPomalidomide (CRBN)NAMALWA8.3[5]>90[5][5]
PTD10 GDC-0853 (Fenebrutinib)Pomalidomide (CRBN)TMD80.5>95[6]
P13I Ibrutinib (covalent)Pomalidomide (CRBN)HBL-1~1.5 (GI₅₀)Not Reported

Table 2: Cellular Activity of BTK PROTACs

PROTACCell LineAssayIC₅₀ (nM)Reference
SJF620 Not ReportedBTK InhibitionNot Reported
PTD10 TMD8Cell Viability (CellTiter-Glo)1.4
PTD10 MinoCell Viability (CellTiter-Glo)2.2
P13I HBL-1Growth Inhibition (CCK-8)1.5

Table 3: Selectivity Profile of BTK PROTACs

PROTACBTK LigandKey Off-Targets DegradedSelectivity NotesReference
Ibrutinib-based (general) IbrutinibBLK, CSK, HCK, LYN, TEC, EGFR, ITK[6][7]Ibrutinib itself has numerous off-targets, and PROTACs derived from it can also induce degradation of these off-targets.[6][7][6][7]
PTD10 GDC-0853 (Fenebrutinib)None reported in proteomic analysisGDC-0853 is more selective than ibrutinib. PTD10 demonstrates higher selectivity compared to ibrutinib-based PROTACs in proteomic studies.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Western Blotting for BTK Degradation

This protocol is used to quantify the reduction in BTK protein levels following PROTAC treatment.

1. Cell Culture and Treatment:

  • Seed cells (e.g., NAMALWA, TMD8) in 6-well plates at a density of 1 x 10⁶ cells/mL.
  • Incubate cells for 24 hours at 37°C in a 5% CO₂ incubator.
  • Treat cells with varying concentrations of the PROTACs (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for a specified duration (e.g., 17-24 hours).

2. Cell Lysis:

  • Harvest cells by centrifugation and wash once with ice-cold PBS.
  • Lyse the cell pellet in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
  • Incubate the lysate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

3. Protein Quantification:

  • Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.
  • Separate the protein samples on a 10% SDS-polyacrylamide gel.
  • Transfer the separated proteins to a PVDF membrane.
  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody against BTK (e.g., 1:1000 dilution) overnight at 4°C.
  • Incubate with a loading control antibody, such as anti-GAPDH or anti-β-actin (e.g., 1:5000 dilution), to ensure equal protein loading.
  • Wash the membrane three times with TBST for 10 minutes each.
  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
  • Wash the membrane again three times with TBST for 10 minutes each.

5. Detection and Analysis:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
  • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the BTK band intensity to the loading control.
  • Calculate the percentage of BTK degradation relative to the DMSO-treated control.
  • Determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values by plotting the percentage of degradation against the PROTAC concentration and fitting the data to a dose-response curve.

Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.

1. Cell Seeding:

  • Seed cells (e.g., TMD8, Mino) in a 96-well opaque-walled plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.

2. Compound Treatment:

  • Treat the cells with a serial dilution of the PROTACs or control compounds for a specified period (e.g., 72 hours). Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

3. Assay Procedure:

  • Equilibrate the plate to room temperature for approximately 30 minutes.
  • Add 100 µL of CellTiter-Glo® Reagent to each well.
  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

4. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a luminometer.
  • Calculate the percentage of cell viability relative to the untreated control cells.
  • Determine the IC₅₀ (concentration for 50% inhibition of cell viability) values by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Kinase Selectivity Profiling (KINOMEscan™)

This assay is a competition binding assay used to determine the selectivity of a compound against a large panel of kinases.

1. Principle:

  • The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on the solid support is quantified by qPCR of the DNA tag.

2. Assay Procedure:

  • A test compound (e.g., a BTK PROTAC) is incubated at a fixed concentration (e.g., 1 µM or 10 µM) with a panel of over 450 kinases.
  • The mixture is then passed over a column containing the immobilized ligand.
  • The amount of kinase that binds to the immobilized ligand is quantified using qPCR.

3. Data Analysis:

  • The results are typically expressed as "percent of control," where the control is the amount of kinase bound in the absence of the test compound. A lower percentage indicates stronger binding of the test compound to the kinase.
  • Hits are identified as kinases that show a significant reduction in binding (e.g., >90% inhibition).
  • For more detailed characterization, dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.
  • The data can be visualized using a TREEspot™ dendrogram, which graphically represents the kinase panel and highlights the inhibited kinases.

Mandatory Visualization

BTK Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor (BCR) signaling pathway, which is a key driver of B-cell proliferation and survival.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR LYN LYN BCR->LYN Antigen binding SYK SYK LYN->SYK activates BTK BTK SYK->BTK activates PLCG2 PLCγ2 BTK->PLCG2 activates PIP2 PIP2 PLCG2->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ion Ca²⁺ (intracellular) IP3->Ca_ion releases PKC PKC DAG->PKC activates NFkB NF-κB Ca_ion->NFkB activates PKC->NFkB activates Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression promotes

Caption: Simplified BTK Signaling Pathway in B-cells.

Experimental Workflow for PROTAC Development and Evaluation

This diagram outlines the typical workflow for the discovery and characterization of novel PROTAC molecules.

PROTAC_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_optimization Lead Optimization Target_Selection Target Selection (e.g., BTK) Ligand_Design Ligand Design (BTK & E3 Ligase) Target_Selection->Ligand_Design Linker_Design Linker Design & Optimization Ligand_Design->Linker_Design Synthesis PROTAC Synthesis Linker_Design->Synthesis Degradation_Assay Degradation Assay (Western Blot) Synthesis->Degradation_Assay Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Degradation_Assay->Viability_Assay Selectivity_Assay Selectivity Profiling (e.g., KINOMEscan) Viability_Assay->Selectivity_Assay PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Selectivity_Assay->PK_PD Efficacy In Vivo Efficacy Studies (Xenograft Models) PK_PD->Efficacy Lead_Optimization Lead Optimization Efficacy->Lead_Optimization Lead_Optimization->Ligand_Design Iterative Improvement

Caption: General workflow for PROTAC discovery and development.

References

Comparative Analysis of N-piperidine Ibrutinib Hydrochloride and Ibrutinib: A Focus on Kinase Cross-reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the kinase selectivity profile of a drug candidate is paramount for predicting its efficacy and potential off-target effects. This guide provides a comparative overview of the kinase inhibition profiles of the reversible Bruton's tyrosine kinase (BTK) inhibitor, N-piperidine Ibrutinib hydrochloride, and the first-in-class irreversible BTK inhibitor, Ibrutinib.

While comprehensive kinome-wide cross-reactivity data for this compound is not extensively available in the public domain, this guide leverages existing data for Ibrutinib to provide a framework for comparison and highlights the significance of kinase selectivity.

Executive Summary

Ibrutinib, a potent irreversible inhibitor of BTK, has demonstrated significant clinical efficacy in the treatment of B-cell malignancies. However, it is known to interact with a range of other kinases, leading to off-target effects that can contribute to adverse events. This compound is a reversible derivative of Ibrutinib. While its primary target is BTK, a thorough understanding of its broader kinase interaction profile is essential for its potential development. This guide presents a comparison based on available data and discusses the implications for drug development.

Data Presentation: Kinase Inhibition Profiles

A direct comparison of the full kinase inhibition profiles is limited by the lack of publicly available kinome scan data for this compound. The available data for this compound focuses on its potent inhibition of BTK.

Table 1: Comparative Inhibition of BTK

CompoundTargetInhibition (IC50)Binding Mode
This compound Wild-Type BTK51.0 nM[1][2]Reversible
C481S Mutant BTK30.7 nM[1][2]Reversible
Ibrutinib (PCI-32765) Wild-Type BTK0.5 nM[3]Irreversible (covalent)

To illustrate the importance of a broader kinase screen, the following table summarizes the known off-target profile of Ibrutinib against a selection of kinases. This provides a benchmark for the level of selectivity that is desirable in a BTK inhibitor.

Table 2: Select Off-Target Kinase Inhibition of Ibrutinib

Kinase FamilyKinaseInhibition (IC50 or % Inhibition @ 1µM)Associated Potential Off-Target Effects
TEC Family TECIC50: 3.2–78 nM[4][5]Bleeding[4][5]
ITK-Impaired NK cell function
BMX--
SRC Family CSKLow nanomolar range[4][5]Cardiac toxicity (atrial fibrillation)[3]
FGRLow nanomolar range[4][5]-
HCKLow nanomolar range[4][5]-
EGFR Family EGFRLess potent inhibition[4][5]Rash, diarrhea[6]
ERBB2/HER2-Cardiac toxicity (atrial fibrillation)[4][5]
ERBB4/HER4-Cardiac toxicity (atrial fibrillation)[4][5]
JAK Family JAK3Less potent inhibition-

Data compiled from multiple sources. The lack of standardized reporting across studies can lead to variations in reported values.

More selective, second-generation BTK inhibitors like Acalabrutinib and Zanubrutinib have been developed to minimize the off-target effects observed with Ibrutinib.[6] Kinome profiling of these agents demonstrates significantly fewer interactions with other kinases compared to Ibrutinib.[7]

Experimental Protocols

A detailed understanding of the methodologies used to generate kinase inhibition data is crucial for interpreting the results. Below is a generalized protocol for an in vitro biochemical kinase assay.

Protocol: In Vitro Radiometric Kinase Assay

Objective: To determine the in vitro inhibitory activity of a compound against a panel of protein kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • [γ-³²P]ATP or [γ-³³P]ATP (radiolabeled ATP)

  • Non-radiolabeled ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (Ibrutinib, this compound) dissolved in DMSO

  • Phosphocellulose filter plates or membranes

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.

  • Kinase Reaction Mixture Preparation: For each kinase, a reaction mixture is prepared containing the kinase, its specific substrate, and non-radiolabeled ATP in the kinase reaction buffer. The ATP concentration is typically at or near the Km for each respective kinase.

  • Inhibition Assay:

    • The test compound dilutions are added to the wells of a microplate.

    • The kinase reaction mixture is then added to the wells.

    • The reaction is initiated by the addition of radiolabeled ATP.

  • Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Reaction Termination and Substrate Capture: The reaction is stopped by adding a solution like phosphoric acid. The reaction mixture is then transferred to a phosphocellulose filter plate. The phosphorylated substrate binds to the filter, while the unbound radiolabeled ATP is washed away.[8][9]

  • Detection: After washing and drying the filter plate, scintillation fluid is added to each well, and the radioactivity is measured using a microplate scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the kinase activity. The percentage of inhibition for each compound concentration is calculated relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is determined by fitting the data to a dose-response curve.

Mandatory Visualization

The following diagrams illustrate key signaling pathways associated with known off-targets of Ibrutinib, providing a visual context for potential cross-reactivity studies.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors AKT AKT PI3K->AKT AKT->TranscriptionFactors EGF EGF EGF->EGFR Ibrutinib Ibrutinib (Off-target) Ibrutinib->EGFR

Caption: EGFR signaling pathway, a known off-target of Ibrutinib.

TEC_Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling BCR B-Cell Receptor LYN LYN BCR->LYN CD19 CD19 CD19->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK TEC TEC SYK->TEC PLCg2 PLCy2 BTK->PLCg2 TEC->PLCg2 PIP2 PIP2 PLCg2->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Calcium Ca²⁺ Mobilization IP3->Calcium PKC PKC DAG->PKC NFkB NF-kB Activation PKC->NFkB Ibrutinib Ibrutinib (Off-target) Ibrutinib->TEC

Caption: TEC kinase signaling pathway, a key off-target family for Ibrutinib.

References

A Comparative Analysis of the Degradation Kinetics of N-piperidine Ibrutinib Hydrochloride PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the degradation kinetics of various N-piperidine Ibrutinib hydrochloride-based Proteolysis Targeting Chimeras (PROTACs). Designed for researchers, scientists, and drug development professionals, this document summarizes key performance data, details experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

The development of PROTACs to target Bruton's tyrosine kinase (BTK) represents a promising therapeutic strategy, particularly for overcoming resistance to Ibrutinib, a covalent BTK inhibitor.[1] N-piperidine Ibrutinib serves as a reversible binding warhead for these PROTACs, which recruit an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This guide focuses on comparing the efficacy and kinetics of several such PROTACs.

Comparative Degradation Kinetics

The following table summarizes the degradation kinetics of prominent N-piperidine Ibrutinib-based PROTACs, focusing on their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). These parameters are crucial for evaluating the potency and efficacy of PROTAC molecules. The data presented is compiled from various studies to provide a comparative overview.

PROTACE3 Ligase LigandLinker TypeCell LineDC50 (nM)Dmax (%)Time (h)Reference
MT-802 Pomalidomide (CRBN)PEGNAMALWA14.6>9924[2]
XLA (WT BTK)14.6>9924[2]
XLA (C481S BTK)14.9>9924[2]
SJF620 Lenalidomide analog (CRBN)Not SpecifiedNAMALWA7.9Not SpecifiedNot Specified[3][4]
L18I Lenalidomide (CRBN)PEGHBL-1 (C481S BTK)29.0Not Specified36[5][6]
Compound 15 Pomalidomide (CRBN)Not SpecifiedRAW264.73.1899.98[7]

Signaling Pathways and Mechanism of Action

The efficacy of these PROTACs is rooted in their ability to hijack the ubiquitin-proteasome system to induce the degradation of BTK. The following diagrams illustrate the BTK signaling pathway and the general mechanism of action for these PROTACs.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Activation PIP2 PIP2 PLCG2->PIP2 IP3_DAG IP3 / DAG PIP2->IP3_DAG Hydrolysis Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Activation NF_kB NF-κB Ca_PKC->NF_kB Activation Cell_Survival Cell Proliferation & Survival NF_kB->Cell_Survival Transcription

Figure 1: Simplified BTK Signaling Pathway.

The diagram above illustrates the central role of BTK in the B-cell receptor signaling cascade, which ultimately leads to cell proliferation and survival.[8][9][10][11] Ibrutinib-based PROTACs are designed to target and degrade BTK, thereby inhibiting this pro-survival pathway.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation PROTAC Ibrutinib PROTAC BTK BTK PROTAC->BTK E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3_Ligase Ternary_Complex BTK-PROTAC-E3 Complex Ub_BTK Ubiquitinated BTK Ternary_Complex->Ub_BTK Ub Transfer Recycle PROTAC & E3 Ligase Recycled Ternary_Complex->Recycle Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_BTK->Proteasome Degraded_BTK Degraded Peptides Proteasome->Degraded_BTK

Figure 2: General Mechanism of Action for Ibrutinib PROTACs.

As depicted, the PROTAC molecule facilitates the formation of a ternary complex between BTK and an E3 ubiquitin ligase, such as Cereblon (CRBN).[12][13][14][15] This proximity enables the E3 ligase to transfer ubiquitin molecules to BTK, marking it for degradation by the proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple BTK proteins.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the degradation kinetics and cellular effects of this compound PROTACs.

Western Blotting for BTK Degradation

This protocol is used to quantify the amount of BTK protein remaining in cells after treatment with a PROTAC.

Western_Blot_Workflow start Cell Seeding & PROTAC Treatment lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking Non-Specific Binding Sites transfer->blocking primary_ab Incubation with Primary Antibody (anti-BTK) blocking->primary_ab secondary_ab Incubation with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition & Densitometry Analysis detection->analysis end Quantification of BTK Degradation analysis->end

Figure 3: Experimental Workflow for Western Blotting.

1. Cell Culture and Treatment:

  • Plate cells at a suitable density and allow them to adhere overnight.

  • Treat cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for the desired time points (e.g., 4, 8, 12, 24 hours).

2. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[16]

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).[16]

3. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[17][18]

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[17][18]

4. Immunodetection:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[19]

  • Incubate the membrane with a primary antibody specific for BTK overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[17]

  • A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should be used to ensure equal protein loading.

5. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software. Normalize the BTK band intensity to the loading control.

  • Calculate the percentage of BTK degradation relative to the vehicle-treated control.

Cell Viability Assay

This assay is performed to assess the cytotoxic or anti-proliferative effects of the PROTACs on cancer cell lines.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

2. Compound Treatment:

  • Treat the cells with a serial dilution of the PROTAC compound. Include a vehicle control (DMSO) and a positive control for cell death.

3. Incubation:

  • Incubate the plate for a specified period, typically 48 to 72 hours, at 37°C in a humidified incubator with 5% CO2.

4. Viability Measurement:

  • Add a viability reagent such as MTT, MTS, or a reagent for a luminescence-based assay (e.g., CellTiter-Glo®) to each well.

  • Incubate according to the manufacturer's instructions to allow for the conversion of the substrate by viable cells.

5. Data Acquisition:

  • Measure the absorbance or luminescence using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the cell viability against the log of the PROTAC concentration and determine the half-maximal inhibitory concentration (IC50) using a non-linear regression analysis.

Conclusion

The this compound PROTACs presented in this guide demonstrate potent and efficient degradation of BTK. Notably, compounds like MT-802 and Compound 15 show high efficacy at low nanomolar concentrations. The choice of E3 ligase ligand, linker composition, and the specific cellular context all play crucial roles in determining the degradation kinetics. The provided experimental protocols offer a standardized framework for the evaluation and comparison of novel BTK-targeting PROTACs, facilitating the development of next-generation therapeutics for B-cell malignancies.

References

In vivo validation of N-piperidine Ibrutinib hydrochloride-based PROTACs in xenograft models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has introduced a novel therapeutic modality aimed at overcoming the limitations of traditional small-molecule inhibitors. This guide provides a comparative analysis of N-piperidine Ibrutinib hydrochloride-based and other reversible Ibrutinib-based PROTACs, focusing on their in vivo validation in various xenograft models of B-cell malignancies. We present a synthesis of experimental data, detailed methodologies for key assays, and visualizations of the underlying biological pathways and experimental workflows to offer an objective resource for the scientific community.

Performance Comparison of Ibrutinib-Based PROTACs

The following tables summarize the in vivo efficacy and pharmacokinetic properties of several notable Ibrutinib-based PROTACs from preclinical studies. These PROTACs utilize a reversible Ibrutinib derivative as the warhead for Bruton's tyrosine kinase (BTK) and recruit the Cereblon (CRBN) E3 ligase to induce BTK degradation.

Table 1: In Vivo Efficacy in Xenograft Models
CompoundXenograft ModelDosing RegimenKey OutcomesComparator(s) & Outcome
UBX-382 TMD-8 (WT BTK)10 or 30 mg/kg, p.o., daily for 21 daysComplete tumor regression within ~15 days.[1]Ibrutinib: Did not inhibit tumor growth.[1]
TMD-8 (C481S BTK)3, 10, or 30 mg/kg, p.o., dailyDose-dependent tumor regression.[2]Ibrutinib: Ineffective at inhibiting tumor growth.[2] ARQ-531 & MT-802: Less effective than UBX-382.[1]
NX-2127 TMD-8 (WT BTK)30 or 90 mg/kg, p.o., dailyComparable tumor growth inhibition to Ibrutinib.Ibrutinib (30 mg/kg): Similar efficacy.
TMD-8 (C481S BTK)10, 30, or 90 mg/kg, p.o., daily for 24 daysDose-dependent tumor growth inhibition (TGI): 58% (10 mg/kg), 74% (30 mg/kg), 100% (90 mg/kg).Ibrutinib: Less potent tumor growth inhibition.
L18I HBL-1 (C481S BTK)Not specifiedSignificantly reduced accumulation of C481S BTK-expressing cells.[3]Ibrutinib: Ineffective.[3]
Table 2: Pharmacokinetic and Pharmacodynamic Profiles in Mice
CompoundAdministrationCmaxT½ (Half-life)Key Pharmacodynamic Findings
UBX-382 30 mg/kg, p.o.Not specifiedNot specifiedRapid BTK degradation in tumors and spleens observed at 3 hours, lasting for 24 hours.[1]
NX-2127 10, 30, 90 mg/kg, p.o.Dose-proportional increase in plasma exposure.~3.0 hoursDose-dependent BTK degradation in peripheral B cells (69-91%) and tumor tissue (80-90%).
SJF620 1 mg/kg, i.v.405 ng/mL (AUClast)1.62 hoursSuperior pharmacokinetic profile compared to MT802.[3]
Compound 15-271 OralNot specifiedLonger than L18IBetter bioavailability (%F = 4.78) compared to analogues.

Key Biological Pathways and Mechanisms

The efficacy of these PROTACs is rooted in their ability to hijack the ubiquitin-proteasome system to degrade BTK, a critical node in the B-cell receptor (BCR) signaling pathway. Downregulation of BTK disrupts downstream signaling cascades, including the NF-κB pathway, which are crucial for the proliferation and survival of malignant B-cells.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_PROTAC PROTAC Molecule cluster_Target Target Protein cluster_E3 E3 Ubiquitin Ligase cluster_Degradation Degradation Machinery PROTAC PROTAC (e.g., UBX-382) CRBN Cereblon (CRBN) E3 Ligase Complex PROTAC->CRBN Recycled Ternary Ternary Complex (BTK-PROTAC-CRBN) PROTAC->Ternary BTK BTK Protein BTK->Ternary Binds to Warhead CRBN->Ternary Binds to E3 Ligand Ub Ubiquitin Ub_BTK Polyubiquitinated BTK Ub->Ub_BTK Proteasome Proteasome Degradation Degraded BTK (Amino Acids) Proteasome->Degradation Degrades BTK Ternary->Ub_BTK Induces Ubiquitination Ub_BTK->Proteasome Targeted for Degradation

PROTAC-mediated degradation of BTK.

BCR_Signaling_Pathway BTK in B-Cell Receptor (BCR) and NF-κB Signaling cluster_nucleus Nuclear Events BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates IKK IKK Complex PLCG2->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Marks for degradation) NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_n NF-κB (active) NFkB->NFkB_n Translocates to Nucleus Nucleus Proliferation Cell Proliferation & Survival NFkB_n->Proliferation Gene Transcription BTK_PROTAC Ibrutinib-based PROTAC BTK_PROTAC->BTK Induces Degradation

Simplified BCR and NF-κB signaling pathways targeted by BTK PROTACs.

Experimental Protocols

Standardized protocols are crucial for the reproducibility and comparison of in vivo studies. Below are detailed methodologies for the key experiments cited in this guide.

Xenograft Model Establishment and Drug Administration
  • Cell Line: TMD-8 (human diffuse large B-cell lymphoma) cells, wild-type or engineered to express C481S mutant BTK.

  • Animal Model: 6-week-old female CB17/severe combined immunodeficient (SCID) mice.[1]

  • Cell Implantation: TMD-8 cells (1 x 107) are suspended in a 1:1 mixture with Matrigel and injected subcutaneously into the flank of each mouse.[1]

  • Tumor Growth Monitoring: Tumors are allowed to grow to an average volume of 180-200 mm³. Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated with the formula: Volume = (Length × Width²) / 2.

  • Randomization and Dosing: Once tumors reach the desired size, mice are randomized into treatment and control groups. PROTACs or vehicle are administered orally (p.o.) once daily for a specified period (e.g., 21 days).[1]

  • Efficacy Assessment: Tumor volume and body weight are monitored throughout the study. The primary efficacy endpoint is tumor growth inhibition or regression.

Experimental_Workflow In Vivo Xenograft Study Workflow start Start cell_culture 1. Cell Culture (TMD-8 cells) start->cell_culture implantation 2. Subcutaneous Implantation into SCID Mice cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization into Groups tumor_growth->randomization dosing 5. Daily Oral Dosing (PROTAC vs. Vehicle) randomization->dosing monitoring 6. Monitor Tumor Volume & Body Weight dosing->monitoring endpoint 7. Endpoint Analysis (Tumor Excision) monitoring->endpoint pd_analysis 8. PD Analysis (Western Blot, IHC) endpoint->pd_analysis end End pd_analysis->end

A typical workflow for in vivo validation of PROTACs in xenograft models.
Western Blotting for BTK Degradation

  • Tissue Lysis: Excised tumor and spleen tissues are homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 40 µg) per sample are loaded onto a 4-12% Bis-Tris gel for electrophoresis to separate proteins by size.

  • Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for BTK (e.g., anti-BTK antibody) and a loading control (e.g., anti-GAPDH or anti-β-actin antibody).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) reagent and visualized with a digital imager or X-ray film. Densitometry analysis is performed to quantify the levels of BTK protein relative to the loading control.

Immunohistochemistry (IHC) for BTK in Tumor Tissue
  • Tissue Preparation: Tumors are fixed in 10% neutral buffered formalin, processed, and embedded in paraffin. 5 µm sections are cut and mounted on slides.

  • Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath.

  • Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide. Non-specific binding is blocked with a serum-based blocking solution.

  • Primary Antibody Incubation: Slides are incubated with a primary antibody against BTK (or phosphorylated BTK) overnight at 4°C.

  • Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-HRP complex. The signal is visualized using a DAB (3,3'-diaminobenzidine) substrate, which produces a brown precipitate.

  • Counterstaining and Mounting: Slides are counterstained with hematoxylin to visualize cell nuclei, dehydrated, cleared, and mounted with a coverslip.

  • Analysis: The slides are examined under a microscope to assess the intensity and localization of BTK staining within the tumor tissue.

Conclusion

Ibrutinib-based PROTACs, particularly those with reversible binding moieties akin to N-piperidine Ibrutinib, demonstrate significant promise in overcoming the limitations of conventional BTK inhibitors. As evidenced by the compiled data, these molecules, such as UBX-382 and NX-2127, exhibit potent anti-tumor activity in xenograft models, including those resistant to Ibrutinib.[1] Their ability to induce complete tumor regression and effectively degrade both wild-type and mutant BTK highlights the potential of this therapeutic strategy. Future research should focus on direct head-to-head in vivo comparisons of these promising PROTACs to better delineate their relative therapeutic indices and guide clinical development.

References

Safety Operating Guide

Proper Disposal of N-piperidine Ibrutinib Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of cytotoxic compounds like N-piperidine Ibrutinib hydrochloride is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe management and disposal of this potent Bruton's tyrosine kinase (BTK) inhibitor.[1][2][3][4] Adherence to these guidelines will minimize exposure risks and ensure that waste is handled in accordance with safety regulations.

This compound is a reversible derivative of Ibrutinib and is classified as a cytotoxic agent, meaning it is toxic to cells.[1][5] Such compounds are often used in cancer research and treatment.[5][6] Due to their hazardous nature, special precautions must be taken throughout their lifecycle in the laboratory, from handling and storage to final disposal.[7]

Key Chemical and Safety Data

A thorough understanding of the compound's properties is the first step in safe handling. The following table summarizes key quantitative data for this compound and its parent compound, Ibrutinib.

PropertyThis compoundIbrutinib
Molecular Formula C22H23CLN6OC25H24N6O2
Molecular Weight 422.91 g/mol 440.5 g/mol [8]
CAS Number 2231747-18-3[1]936563-96-1[9][10]
IC50 (WT BTK) 51.0 nM[1][3][4]Not specified
IC50 (C481S BTK) 30.7 nM[1][3][4]Not specified
Solubility in DMSO 11 mg/mL (26.01 mM)[1]Not specified
Storage Temperature -20°C (powder) or -80°C (in solvent)[11]Store in freezer[12]

Experimental Protocol: Safe Disposal of this compound

This protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials in a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Gloves: Wear double-layered, powder-free gloves that are resistant to chemicals.[13] Gloves must be inspected before use and changed immediately if contaminated.

  • Lab Coat: A disposable or dedicated lab coat should be worn. If it becomes contaminated, it must be removed immediately and disposed of as cytotoxic waste.

  • Eye Protection: Use tightly fitting safety goggles with side shields.[14]

  • Respiratory Protection: If there is a risk of aerosol formation or if handling the powder outside of a containment hood, a NIOSH-approved respirator should be used.[12]

2. Handling and Preparation:

  • All handling of this compound powder should be done in a certified Class II vertical flow containment hood or a biological safety cabinet (BSC) to prevent inhalation of the powder and contamination of the surrounding area.[13]

  • Avoid the formation of dust and aerosols.[10][11]

  • Use syringes and IV sets with Luer-lock fittings to minimize the risk of spills.[13]

3. Spill Management:

  • In case of a spill, evacuate the area and ensure it is well-ventilated.

  • Wear appropriate PPE before starting the cleanup.

  • For liquid spills, absorb the solution with an inert, finely-powdered liquid-binding material such as diatomite.[11]

  • For powder spills, carefully cover the spill with damp absorbent material to avoid raising dust.

  • Collect the absorbed material and any contaminated items into a designated, labeled cytotoxic waste container.

  • Decontaminate the spill area and any equipment by scrubbing with alcohol.[11]

4. Waste Segregation and Disposal:

  • Non-sharps waste: All contaminated items, including gloves, gowns, wipes, and plasticware, must be disposed of in clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic waste.[5][6] These containers are often color-coded, typically with a purple or red lid or bag.[5][7]

  • Sharps waste: Any needles, syringes, or other sharps that have come into contact with this compound must be placed in a designated cytotoxic sharps container.[5][15]

  • Unused or expired compound: Excess or expired this compound should be treated as hazardous waste and disposed of through a licensed hazardous material disposal company.[14] Do not dispose of it down the drain or in regular trash.

  • Final Disposal: The ultimate disposal method for cytotoxic waste is typically high-temperature incineration.[7] This must be carried out by a certified waste management facility.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound and associated waste.

Disposal Workflow for this compound cluster_0 Preparation and Handling cluster_1 Waste Generation cluster_2 Waste Segregation cluster_3 Final Disposal start Start: Handling N-piperidine Ibrutinib hydrochloride ppe Wear appropriate PPE (double gloves, gown, goggles) start->ppe containment Work in a certified containment hood ppe->containment waste_gen Waste Generated containment->waste_gen is_sharp Is the waste sharp? waste_gen->is_sharp sharps_container Place in cytotoxic sharps container is_sharp->sharps_container Yes non_sharps_container Place in cytotoxic non-sharps container is_sharp->non_sharps_container No licensed_disposal Arrange for pickup by a licensed hazardous waste vendor sharps_container->licensed_disposal non_sharps_container->licensed_disposal incineration High-temperature incineration licensed_disposal->incineration

Caption: Disposal Workflow for this compound.

By implementing these procedures, laboratories can ensure a safe working environment and maintain compliance with regulations for the disposal of hazardous cytotoxic materials.

References

Personal protective equipment for handling N-piperidine Ibrutinib hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Ibrutinib. The following procedures are designed to ensure the safe handling and disposal of this potent pharmaceutical compound, minimizing exposure and environmental impact.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to Ibrutinib. The following table summarizes the required PPE for handling this compound.

Body Area Required PPE Specifications & Use
Hands Chemical-resistant glovesUse nitrile or neoprene gloves. Inspect for tears or holes before use. Dispose of gloves immediately after handling or if contaminated.
Eyes & Face Safety glasses with side-shields or goggles; Face shieldSafety glasses are mandatory for all laboratory work. Use a face shield when there is a risk of splashes or aerosol generation.
Respiratory NIOSH-approved respiratorA respirator is recommended, especially when handling the powder form or when engineering controls are not sufficient to minimize airborne exposure. The type of respirator should be selected based on a risk assessment.
Body Laboratory coat; Disposable gownA lab coat should be worn at all times in the laboratory. A disposable gown is recommended for procedures with a high risk of contamination.

Operational Plan for Safe Handling

A systematic approach to handling Ibrutinib is crucial to prevent contamination and exposure. The following workflow outlines the key steps for safe handling.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Designated Workspace prep_ppe->prep_workspace prep_weigh Weigh Ibrutinib in a Ventilated Enclosure prep_workspace->prep_weigh handling_dissolve Dissolve/Handle in a Fume Hood prep_weigh->handling_dissolve handling_transport Transport in Sealed, Labeled Containers handling_dissolve->handling_transport cleanup_decontaminate Decontaminate Surfaces handling_transport->cleanup_decontaminate cleanup_dispose_waste Dispose of Waste in Labeled Hazardous Waste Containers cleanup_decontaminate->cleanup_dispose_waste cleanup_doff_ppe Doff PPE in Designated Area cleanup_dispose_waste->cleanup_doff_ppe cleanup_wash Wash Hands Thoroughly cleanup_doff_ppe->cleanup_wash

Caption: Workflow for the safe handling of Ibrutinib from preparation to disposal.

  • Preparation:

    • Put on all required PPE as specified in the table above.

    • Prepare a designated workspace for handling Ibrutinib. This area should be clearly marked and, if possible, located within a fume hood or other ventilated enclosure.

    • If handling the solid form, weigh the required amount of Ibrutinib inside a chemical fume hood or a ventilated balance enclosure to minimize inhalation of the powder.

  • Handling:

    • Perform all manipulations, such as dissolving the compound, in a certified chemical fume hood.

    • If the compound needs to be transported to another area, ensure it is in a sealed and clearly labeled container.

  • Cleanup:

    • After handling is complete, decontaminate all surfaces and equipment that may have come into contact with Ibrutinib. Use an appropriate cleaning agent as determined by your institution's safety protocols.

    • Dispose of all contaminated materials, including gloves, disposable gowns, and any contaminated labware, in a designated hazardous waste container.

    • Remove PPE in the designated doffing area to prevent cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of Ibrutinib and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused Ibrutinib Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in the regular trash.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, sealed hazardous waste container labeled "Hazardous Waste" and "Cytotoxic" (if applicable).
Contaminated PPE (e.g., gloves, gowns) Place in a designated, sealed hazardous waste container.
Solutions containing Ibrutinib Collect in a labeled, sealed hazardous waste container.

Important Considerations:

  • Hazard Communication: Ibrutinib is suspected of causing cancer and may damage fertility or the unborn child. It is harmful if swallowed and may cause an allergic skin reaction. Ensure all personnel handling the compound are aware of these hazards.

  • Engineering Controls: Always work in a well-ventilated area. The use of a chemical fume hood is the preferred engineering control for minimizing inhalation exposure.

  • Emergency Procedures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

    • Skin Contact: Immediately wash skin with soap and plenty of water.

    • Inhalation: Move to fresh air.

    • Ingestion: Wash out mouth with water.

    • In all cases of exposure, seek immediate medical attention.

By adhering to these procedures, you can significantly mitigate the risks associated with handling Ibrutinib, ensuring a safe laboratory environment for all personnel. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) before working with any hazardous chemical.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.